molecular formula C13H26INO5 B8179219 BocNH-PEG3-CH2CH2I

BocNH-PEG3-CH2CH2I

Katalognummer: B8179219
Molekulargewicht: 403.25 g/mol
InChI-Schlüssel: ZKVFDWKHQUSIKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

BocNH-PEG3-CH2CH2I is a useful research compound. Its molecular formula is C13H26INO5 and its molecular weight is 403.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality BocNH-PEG3-CH2CH2I suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BocNH-PEG3-CH2CH2I including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

tert-butyl N-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26INO5/c1-13(2,3)20-12(16)15-5-7-18-9-11-19-10-8-17-6-4-14/h4-11H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVFDWKHQUSIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26INO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

BocNH-PEG3-CH2CH2I chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to BocNH-PEG3-CH2CH2I: Structure, Reactivity, and Applications in Advanced Bioconjugation

Introduction

In the landscape of modern drug development and chemical biology, the precise and controlled assembly of complex molecular architectures is paramount. Heterobifunctional linkers are central to this endeavor, providing the molecular bridges necessary to construct sophisticated modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among these critical tools is tert-butyl (2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)ethyl)carbamate , commonly referred to as BocNH-PEG3-CH2CH2I .

This technical guide, intended for researchers, chemists, and drug development professionals, offers an in-depth examination of BocNH-PEG3-CH2CH2I. We will dissect its molecular structure, analyze the unique reactivity of its functional groups, and provide field-proven insights into its application. The narrative will move beyond simple protocols to explain the causal-driven logic behind its use in advanced bioconjugation strategies, ensuring a thorough understanding of this versatile reagent.

Part 1: Molecular Profile and Physicochemical Properties

BocNH-PEG3-CH2CH2I is a discrete polyethylene glycol (dPEG®) linker characterized by three distinct functional components: a tert-butyloxycarbonyl (Boc) protected amine, a flexible triethylene glycol (PEG3) spacer, and a reactive terminal primary iodide. This specific arrangement of functional groups enables sequential and orthogonal conjugation strategies, making it a highly valuable synthetic building block.[1][2]

Chemical Structure

The structure combines a lipophilic Boc-protecting group with a hydrophilic PEG chain, terminating in an electrophilic iodo group. This amphipathic nature is a key feature influencing its reactivity and handling.

Chemical structure of BocNH-PEG3-CH2CH2I cluster_Boc cluster_PEG Boc Boc O1 O C1 O1->C1 O2 O C1->O2 N N C1->N C_tert C(CH₃)₃ O2->C_tert H H N->H CH2_1 CH₂ N->CH2_1 CH2_2 CH₂ CH2_1->CH2_2 O3 O CH2_2->O3 CH2_3 CH₂ O3->CH2_3 CH2_4 CH₂ CH2_3->CH2_4 O4 O CH2_4->O4 CH2_5 CH₂ O4->CH2_5 CH2_6 CH₂ CH2_5->CH2_6 O5 O CH2_6->O5 CH2_7 CH₂ O5->CH2_7 CH2_8 CH₂ CH2_7->CH2_8 I I CH2_8->I

Caption: Generalized workflow for PROTAC synthesis.

Antibody-Drug Conjugates (ADCs) and Peptide Modification

In ADC development, this linker can be used to attach cytotoxic payloads to antibodies or antibody fragments. [3]The PEG spacer helps to mitigate the aggregation and poor solubility often associated with hydrophobic drug molecules. [3]The workflow often involves reacting the iodo-terminus with a thiol group, which can be a native cysteine or one introduced into the antibody through protein engineering.

Part 4: Experimental Protocol: Alkylation of a Thiol-Containing Peptide

This protocol provides a self-validating system for the conjugation of BocNH-PEG3-CH2CH2I to a peptide containing a free cysteine residue. The causality behind each step is explained to ensure experimental success.

Objective: To covalently attach the Boc-PEG3-iodo linker to a thiol-containing peptide via a stable thioether bond.

Materials:

  • Thiol-containing peptide (e.g., GGGGCGGGG)

  • BocNH-PEG3-CH2CH2I

  • Conjugation Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Purification: Reverse-Phase HPLC (RP-HPLC) system with a C18 column

  • Analysis: LC-MS system

Step-by-Step Methodology:

  • Peptide Preparation and Thiol Reduction (The "Why"):

    • Action: Dissolve the peptide in the Conjugation Buffer to a concentration of 1-5 mg/mL. Add a 10-fold molar excess of TCEP. Incubate at room temperature for 30 minutes.

    • Causality: Peptides with cysteine residues can form disulfide bonds (dimerize) during storage. TCEP is a gentle, odorless, and highly effective reducing agent that quantitatively cleaves these disulfide bonds, ensuring the availability of the free thiol nucleophile for conjugation. EDTA is included in the buffer to chelate any trace metal ions that could otherwise catalyze re-oxidation of the thiol.

  • Linker Preparation (The "Why"):

    • Action: Immediately before use, prepare a 100 mM stock solution of BocNH-PEG3-CH2CH2I in anhydrous DMF or DMSO.

    • Causality: The linker is susceptible to hydrolysis over long periods in aqueous solutions. Preparing a concentrated stock in an anhydrous organic solvent ensures its stability and allows for precise addition to the reaction mixture, minimizing the total volume of organic solvent added which could denature the peptide.

  • Conjugation Reaction (The "Why"):

    • Action: Add a 5- to 10-fold molar excess of the BocNH-PEG3-CH2CH2I stock solution to the reduced peptide solution. Mix gently and incubate at room temperature for 2-4 hours, protected from light.

    • Causality: A molar excess of the linker drives the reaction to completion, ensuring maximal conversion of the peptide. The reaction is typically performed at room temperature to balance reaction kinetics with peptide stability. Protecting from light is a general precaution for iodo-containing compounds. The progress can be monitored by taking aliquots and analyzing via LC-MS to check for the appearance of the desired product mass.

  • Purification (The "Why"):

    • Action: Purify the reaction mixture using RP-HPLC.

    • Causality: RP-HPLC is the gold standard for purifying peptides and their conjugates. It effectively separates the desired product from unreacted peptide, excess linker, and any side products based on differences in hydrophobicity. The Boc group on the conjugated product makes it significantly more hydrophobic than the starting peptide, allowing for clean separation.

  • Verification (The "Why"):

    • Action: Analyze the collected HPLC fractions by LC-MS.

    • Causality: Mass spectrometry provides definitive confirmation of a successful conjugation by verifying that the mass of the purified product corresponds to the theoretical mass of the peptide-PEG3-NHBoc conjugate.

A Start: Thiol-Peptide (Potentially Dimerized) B 1. Thiol Reduction (Add TCEP in Buffer) A->B C Reduced Thiol-Peptide B->C D 2. Conjugation (Add Boc-PEG3-I) C->D E Crude Reaction Mixture (Product, Excess Linker, Unreacted Peptide) D->E F 3. Purification (RP-HPLC) E->F G Purified Boc-PEG3-Peptide Conjugate F->G H 4. Verification (LC-MS) G->H I Confirmed Product H->I

Caption: Experimental workflow for peptide alkylation.

Conclusion

BocNH-PEG3-CH2CH2I is more than a simple linker; it is a strategically designed synthetic tool that offers a powerful combination of stability, reactivity, and property-modulating characteristics. Its orthogonal Boc-protected amine and highly reactive iodo group, separated by a beneficial PEG spacer, provide researchers with a reliable and versatile method for constructing complex and precisely defined biomolecules. A thorough understanding of the causality behind its application, as detailed in this guide, is essential for leveraging its full potential in the advancement of next-generation therapeutics and research agents.

References

  • Chengdu Pukang Biotechnology Co., Ltd. Boc-NH-PEG3-CH2CH2COOH. [Online] Available at: [Link]

  • CD Bioparticles. Boc-NH-PEG3-Tos. [Online] Available at: [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Online] Available at: [Link]

  • ResearchGate. Bioconjugation Protocols: Strategies and Methods. [Online] Available at: [Link]

Sources

An In-depth Technical Guide to BocNH-PEG3-CH2CH2I: Properties, Synthesis, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of tert-Butyl (2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)ethyl)carbamate, commonly referred to as BocNH-PEG3-CH2CH2I. Tailored for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, a detailed synthetic protocol, and the strategic applications of this versatile heterobifunctional linker in the field of bioconjugation.

Core Compound Identification and Properties

Chemical Identity:

  • Systematic Name: tert-Butyl (2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)ethyl)carbamate[1]

  • Common Synonyms: BocNH-PEG3-CH2CH2I, NHBoc-PEG3-I[1]

  • CAS Number: 1801273-41-5[1][2][3]

Physicochemical Characteristics:

A thorough understanding of the physical and chemical properties of BocNH-PEG3-CH2CH2I is paramount for its effective handling, storage, and application in synthetic workflows.

PropertyValueSource(s)
Molecular Formula C13H26INO5[1][2]
Molecular Weight 403.25 g/mol [1][2]
Appearance Liquid[2]
Purity Typically ≥97%[2]
Predicted pKa 12.23 ± 0.46[1]

Solubility Profile:

While quantitative solubility data for BocNH-PEG3-CH2CH2I is not extensively published, its amphiphilic nature, imparted by the hydrophilic polyethylene glycol (PEG) chain and the lipophilic tert-butyloxycarbonyl (Boc) group, suggests a broad solubility profile. It is anticipated to be soluble in a range of common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM). The PEG moiety also confers a degree of aqueous solubility, a critical feature for its use in biological applications.[4] For precise experimental design, it is recommended to determine the solubility in the specific solvent system to be employed.

Handling and Storage:

To ensure the integrity of BocNH-PEG3-CH2CH2I, proper storage and handling are essential. It is recommended to store the compound at -20°C under an inert atmosphere.[3] Exposure to light and moisture should be minimized to prevent degradation.[5] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this reagent.[5]

Molecular Structure and Reactivity

BocNH-PEG3-CH2CH2I is a heterobifunctional linker, meaning it possesses two different reactive functional groups. This dual reactivity is the cornerstone of its utility in the stepwise construction of complex biomolecules.

Caption: Molecular structure of BocNH-PEG3-CH2CH2I.

Functional Group Analysis:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the primary amine. It is stable under a wide range of conditions, including basic and nucleophilic environments, but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free amine. This allows for the selective reaction of the iodo group while the amine remains masked.

  • Primary Alkyl Iodide: The terminal iodo group is a versatile functional handle for nucleophilic substitution reactions. As a primary alkyl halide, it is highly susceptible to attack by a variety of nucleophiles, such as thiols, amines, and azides, via an SN2 mechanism.[6][7] This reaction proceeds with a "backside attack," leading to an inversion of configuration at the carbon center.[6] The efficiency of this reaction makes it a reliable method for forming stable covalent bonds.

Synthesis of BocNH-PEG3-CH2CH2I: A Step-by-Step Protocol

The synthesis of BocNH-PEG3-CH2CH2I can be achieved from the commercially available BocNH-PEG3-OH. The following protocol outlines a standard procedure for the conversion of the terminal hydroxyl group to an iodide.

Reaction Scheme:

Caption: Synthetic workflow for BocNH-PEG3-CH2CH2I.

Materials:

  • BocNH-PEG3-OH

  • Triphenylphosphine (PPh3)

  • Iodine (I2)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve BocNH-PEG3-OH (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq) in a mixture of anhydrous dichloromethane and toluene (e.g., 2:1 v/v).

  • Addition of Iodine: Cool the solution to 0°C in an ice bath. Add iodine (1.5 eq) portion-wise, ensuring the temperature remains below 5°C. The reaction mixture will typically turn from a yellow/orange to a brown color.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Upon completion, quench the reaction by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the brown color disappears. Transfer the mixture to a separatory funnel and dilute with dichloromethane.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield pure BocNH-PEG3-CH2CH2I.

Causality Behind Experimental Choices:

  • Appel Reaction: This protocol utilizes the Appel reaction, a reliable method for converting alcohols to alkyl halides. The triphenylphosphine and iodine in situ form a phosphonium iodide species, which then activates the hydroxyl group for nucleophilic attack by the iodide ion.

  • Imidazole: Imidazole acts as a mild base to neutralize the HI that is formed as a byproduct, preventing potential side reactions.

  • Aqueous Workup with Sodium Thiosulfate: The sodium thiosulfate is essential for quenching any unreacted iodine, simplifying the purification process.

  • Chromatographic Purification: Silica gel chromatography is a standard and effective method for separating the desired product from triphenylphosphine oxide (a byproduct of the reaction) and any other impurities.

Applications in Bioconjugation and Drug Development

The unique architecture of BocNH-PEG3-CH2CH2I makes it a valuable tool in the construction of complex bioconjugates, particularly in the field of antibody-drug conjugates (ADCs).[4][]

Role as a PEG Linker:

The PEG3 spacer offers several advantages in bioconjugation:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic molecules, which is often a challenge with potent cytotoxic drugs used in ADCs.[4][]

  • Reduced Immunogenicity: The PEG linker can shield the conjugated molecule from the immune system, potentially reducing its immunogenicity.[]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, leading to a longer circulation half-life by reducing renal clearance.[4][9]

Strategic Use in ADC Development:

In the context of ADCs, BocNH-PEG3-CH2CH2I can be used in a sequential conjugation strategy:

  • The iodo group can be reacted with a nucleophilic functional group on a cytotoxic drug (e.g., a thiol group to form a stable thioether linkage).

  • Following purification of the drug-linker conjugate, the Boc protecting group on the amine can be removed under acidic conditions.

  • The newly exposed primary amine can then be conjugated to a reactive group on a monoclonal antibody (e.g., an activated carboxylic acid) to form the final ADC.

This stepwise approach allows for a more controlled and well-defined conjugation process, which is critical for the development of homogeneous and effective ADCs. The PEG linker plays a crucial role in improving the overall properties of the final conjugate, contributing to a better therapeutic index.[10]

Conclusion

BocNH-PEG3-CH2CH2I is a versatile and valuable heterobifunctional linker for researchers and professionals in drug development and bioconjugation. Its well-defined structure, predictable reactivity, and the beneficial properties of the integrated PEG spacer make it an enabling tool for the synthesis of complex biomolecules with enhanced pharmaceutical properties. A thorough understanding of its physicochemical characteristics, coupled with optimized synthetic and purification protocols, will facilitate its successful application in the development of next-generation therapeutics.

References

  • Master Organic Chemistry. The SN2 Reaction Mechanism. Available from: [Link]

  • Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. Available from: [Link]

  • PubChem. Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. Available from: [Link]

  • Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. Available from: [Link]

  • ACS Publications. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Available from: [Link]

  • PubChem. tert-Butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate. Available from: [Link]

  • PMC. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Available from: [Link]

  • Creative Biolabs. What are PEG Linkers?. Available from: [Link]

  • DC Chemicals. MATERIALS SAFETY DATA SHEET. Available from: [Link]

  • MDPI. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Available from: [Link]

  • Brainly.in. (a)Primary alkyl halide is more reactive towards SN2 reaction than that of tertiary alkyl halide. Explain. Available from: [Link]

  • Fisher Scientific. BLD Pharm 1GR tert-Butyl (2-(2-(2-iodoethoxy)eth oxy)ethyl)carbamate. Available from: [Link]

Sources

Solubility Profile and Handling Protocols for BocNH-PEG3-CH2CH2I: A Technical Guide for PROTAC and Bioconjugation Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

In modern drug discovery, particularly within the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), heterobifunctional linkers are essential structural components. BocNH-PEG3-CH2CH2I (CAS: 1291090-50-0) is a highly versatile building block designed to bridge distinct pharmacophores [1].

To successfully integrate this molecule into synthetic workflows, one must understand the causality behind its physicochemical behavior. The molecule is defined by three distinct domains:

  • tert-Butyloxycarbonyl (Boc) Terminus: A bulky, highly hydrophobic protecting group that prevents unwanted self-polymerization of the amine.

  • Triethylene Glycol (PEG3) Spacer: A short, flexible chain that provides a degree of hydrophilicity and hydrogen-bond accepting capability.

  • Ethyl Iodide Terminus: A highly reactive, hydrophobic electrophile optimized for nucleophilic substitution (SN2) reactions.

Because the PEG3 chain is relatively short, it cannot generate a sufficient hydration sphere to mask the extreme hydrophobicity of the Boc and iodide termini [3]. Consequently, the molecule exhibits an amphiphilic nature that is heavily skewed toward organic solubility.

Empirical Solubility Profile

Understanding the solubility profile of BocNH-PEG3-CH2CH2I is critical for selecting the correct solvent system for bioconjugation. The table below summarizes its solubility across various environments and provides the mechanistic rationale for these behaviors.

SolventSolubility CategoryEstimated LimitMechanistic Rationale
Dichloromethane (DCM) Excellent>100 mg/mLThe weakly polar, halogenated environment perfectly solvates the hydrophobic Boc group and the non-polar iodine atom.
Dimethylformamide (DMF) Excellent>100 mg/mLThe polar aprotic nature of DMF disrupts intermolecular forces, making it the ideal solvent for downstream SN2 alkylation steps.
Dimethyl Sulfoxide (DMSO) Excellent>100 mg/mLDMSO's strong dipole moment efficiently solvates the PEG chain while accommodating the lipophilic ends [2].
Ethyl Acetate (EtOAc) Good~50 mg/mLModerate polarity supports excellent solubility, making it ideal for liquid-liquid extraction and chromatographic purification.
Aqueous Buffers (Water) Poor<1 mg/mLThe short PEG3 chain fails to form a sufficient hydration layer to solubilize the bulky hydrophobic termini, leading to rapid precipitation[3].

Expert Insight: For biological assays or aqueous-phase conjugations, you cannot dissolve this linker directly in water. It must be formulated as a concentrated stock in DMSO or DMF and subsequently diluted into the aqueous buffer. The final co-solvent concentration should not exceed 5-10% (v/v) to maintain the integrity of biological targets.

Experimental Protocols & Workflows

As a Senior Application Scientist, I emphasize that protocols must be self-validating systems. Alkyl iodides are highly reactive but prone to environmental degradation. The following methodologies incorporate strict controls to ensure scientific integrity.

Protocol 1: Preparation and Storage of Stock Solutions

Objective: Create a stable, reactive stock solution while preventing hydrolytic and photolytic degradation.

  • Thermal Equilibration: Allow the sealed vial of BocNH-PEG3-CH2CH2I to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening a cold vial introduces atmospheric condensation. Moisture will slowly hydrolyze the highly reactive alkyl iodide into a non-reactive alcohol.

  • Solvent Selection: Dissolve the neat reagent in anhydrous, amine-free DMF or DMSO to a concentration of 50-100 mM.

    • Causality: Standard grade DMF often contains trace dimethylamine impurities from degradation, which will prematurely react with the electrophilic iodide via an SN2 mechanism.

  • Inert Storage: Aliquot the stock solution into amber glass vials, purge the headspace with dry argon or nitrogen, and store at -20°C.

    • Causality: Amber glass prevents UV-mediated homolytic cleavage of the C-I bond (which releases iodine radicals and turns the solution yellow), while sub-zero temperatures arrest thermal degradation.

Protocol 2: SN2 Alkylation of a Phenolic Target

Objective: Covalently attach the PEG3 linker to a target molecule containing a phenolic hydroxyl group (e.g., an E3 ligase ligand).

  • Nucleophile Activation: Dissolve 1.0 equivalent of the phenolic target in anhydrous DMF (0.1 - 0.5 M). Add 2.0 - 3.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 15 minutes.

    • Causality: K₂CO₃ deprotonates the phenol to generate a highly nucleophilic phenoxide ion. DMF is chosen because it leaves the nucleophile unsolvated and highly reactive, accelerating the SN2 pathway.

  • Coupling: Add 1.1 - 1.2 equivalents of the BocNH-PEG3-CH2CH2I stock solution dropwise to the activated mixture.

  • Thermal Acceleration: Elevate the temperature to 40-50°C and stir under an inert atmosphere for 12-24 hours.

    • Causality: The steric bulk of the PEG chain and the mild reactivity of phenoxides necessitate mild heating to overcome the activation energy barrier for the SN2 displacement of the bulky iodine atom.

  • Reaction Quenching & Extraction: Dilute the mixture with deionized water to quench the base, and extract 3x with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Visualizations of Workflows and Stability

ConjugationWorkflow Stock Prepare 100 mM Stock (Anhydrous DMF/DMSO) Mix Combine & React (40-50°C, 12-24h) Stock->Mix Dropwise Addition Target Dissolve Target Molecule (Phenol/Amine in DMF) Base Add Base (K2CO3 or DIPEA) Generate Nucleophile Target->Base Deprotonation Base->Mix Quench Quench (H2O) & Extract (DCM) Isolate Conjugate Mix->Quench Monitor via LC-MS

Figure 1: Standard SN2 conjugation workflow for BocNH-PEG3-CH2CH2I in organic solvent systems.

StabilityProfile Molecule BocNH-PEG3-CH2CH2I (Amphiphilic PROTAC Linker) Light UV/Light Exposure (Homolytic C-I Cleavage) Molecule->Light Photodegradation Water Aqueous Environments (Hydrolysis to Alcohol) Molecule->Water Nucleophilic Attack Base Strong Base / Heat (E2 Elimination of HI) Molecule->Base Side Reaction

Figure 2: Primary degradation pathways of alkyl iodides necessitating strict storage protocols.

Analytical Monitoring & Troubleshooting

To ensure the integrity of your bioconjugation workflow, continuous analytical monitoring is required:

  • LC-MS Tracking: Monitor the reaction via Liquid Chromatography-Mass Spectrometry. The successful conjugation is indicated by the disappearance of the starting nucleophile mass and the appearance of the product mass [M(target) + 387.24 - HI].

  • Troubleshooting Iodide Hydrolysis: If LC-MS reveals a mass corresponding to [M + 277.19] (the mass of the corresponding PEG-alcohol), this indicates that the alkyl iodide has undergone hydrolysis. To resolve this, ensure all solvents are strictly anhydrous and that the reagent vial was properly equilibrated before opening.

References

  • EP3955965A1 - Conjugate of bio-related substance and block polymer.Google Patents / European Patent Office.

Storage conditions, stability, and shelf life of Boc-NH-PEG3-Iodide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in bioconjugation and linker technologies, I have seen countless synthesis campaigns derailed by the subtle degradation of hetero-bifunctional reagents. Boc-NH-PEG3-Iodide (tert-butyl (2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)ethyl)carbamate) is a highly versatile, moderately long hydrophilic linker extensively used in the development of Proteolysis Targeting Chimeras (PROTACs)[1] and Antibody-Drug Conjugates (ADCs).

While the organic iodide moiety is roughly an order of magnitude more active than bromides—and four orders of magnitude more active than chlorides—in S_N2 alkylation reactions[2], this extreme reactivity comes at the cost of chemical stability.

This whitepaper provides an in-depth analysis of the mechanistic vulnerabilities of Boc-NH-PEG3-Iodide, establishing field-proven storage conditions, shelf-life expectations, and self-validating protocols to ensure absolute reagent integrity.

Mechanistic Vulnerabilities: The Causality of Degradation

To understand how to store Boc-NH-PEG3-Iodide, we must first dissect the inherent thermodynamic and kinetic vulnerabilities of its three functional domains:

  • The Alkyl Iodide Terminus (Photolysis & Oxidation): The carbon-iodine (C-I) bond has a remarkably low homolytic bond dissociation energy (BDE) of approximately 52–55 kcal/mol[3]. Because this energy threshold overlaps with the energy of ambient visible and UV light, the molecule is highly susceptible to photolytic cleavage. This generates iodine radicals that rapidly recombine and oxidize to form molecular iodine (I₂), visually manifesting as a yellow or brown discoloration in the reagent.

  • The PEG3 Backbone (Autoxidation): Polyethylene glycol (PEG) chains are prone to autoxidation via a radical chain mechanism when exposed to molecular oxygen and transition metal trace impurities. This process forms hydroperoxides, which subsequently undergo chain scission to yield formates and formaldehyde[4].

  • The Boc-Protected Amine (Acid Lability): The tert-butyloxycarbonyl (Boc) group is fundamentally stable to nucleophiles and bases but is highly labile in the presence of acidic protons. Even trace amounts of formic acid generated from the autoxidation of the PEG backbone[4] can autocatalytically trigger the premature deprotection of the Boc group.

DegradationPathways Compound Boc-NH-PEG3-Iodide Photolysis Photolysis (Light) Compound->Photolysis C-I Bond Cleavage Oxidation Autoxidation (O2) Compound->Oxidation PEG Backbone Hydrolysis Acidic Hydrolysis Compound->Hydrolysis Boc Group Iodine I2 Formation (Yellowing/Brown) Photolysis->Iodine Peroxides Peroxides & Formates (Chain Scission) Oxidation->Peroxides FreeAmine Free Amine (Loss of Boc) Hydrolysis->FreeAmine

Diagram 1: The tripartite degradation pathways of Boc-NH-PEG3-Iodide.

Optimal Storage Conditions and Shelf Life

To arrest the degradation pathways outlined above, storage conditions must be rigorously controlled. A failure in any single parameter (e.g., storing it cold but exposed to light) will compromise the reagent. When stored optimally, the shelf life of PEG3-iodide derivatives is typically 24 months from the date of receipt [2].

Table 1: Quantitative Storage Parameters and Mechanistic Rationales

ParameterOptimal ConditionMechanistic Rationale
Temperature -20°C (Deep Freeze)Suppresses the kinetic rate of PEG autoxidation and minimizes thermal elimination (dehydrohalogenation) of the alkyl iodide[2][5].
Atmosphere Argon or NitrogenDisplaces molecular oxygen, completely arresting the formation of PEG-hydroperoxides[4].
Light Exposure Absolute DarknessPrevents the homolytic cleavage of the weak C-I bond (BDE ~55 kcal/mol), stopping the generation of free I₂[3].
Moisture Desiccated (<10% RH)Prevents ambient water from acting as a nucleophile or facilitating the hydrolysis of the Boc group in the presence of trace acids[5].

Self-Validating Quality Control & Handling Workflows

A "self-validating system" in the laboratory means that the procedure itself contains built-in checkpoints that confirm success or failure before irreversible downstream steps are taken. Because Boc-NH-PEG3-Iodide is a viscous liquid/oil, it is highly prone to condensation if opened while cold.

Protocol A: Self-Validating Thawing and Handling

Causality: Opening a -20°C vial in a humid room instantly introduces water, which initiates hydrolysis. This protocol ensures thermal equilibrium before atmospheric exposure.

  • Equilibration: Remove the sealed, argon-purged vial of Boc-NH-PEG3-Iodide from the -20°C freezer.

  • Desiccation: Immediately place the sealed vial into a vacuum desiccator containing active indicating silica gel.

  • Thermal Stabilization: Allow the vial to sit in the desiccator for exactly 60 minutes. Validation Check: Touch the vial with a gloved hand; it must feel indistinguishable from room temperature.

  • Visual Inspection: Observe the oil against a white background.

    • Pass: Colorless to pale yellow.

    • Fail: Deep yellow, orange, or brown (indicates I₂ formation).

  • Inert Purge: After withdrawing the required mass via a positive-displacement pipette, immediately purge the headspace of the vial with dry Argon for 15 seconds before resealing.

HandlingWorkflow Start Remove from -20°C Storage Equilibrate Equilibrate to RT in Desiccator (60 mins) Start->Equilibrate Visual Visual Inspection against White Background Equilibrate->Visual Decision Color Status? Visual->Decision Pass Proceed to Bioconjugation Decision->Pass Colorless / Pale Yellow Fail Halt: Perform LC-MS / 1H-NMR Decision->Fail Deep Yellow / Brown Rescue Execute Rescue Protocol B (Sodium Thiosulfate Wash) Fail->Rescue Free I2 Confirmed Rescue->Pass Reagent Purified

Diagram 2: Self-validating workflow for handling and quality control.

Protocol B: Rescue Purification of Degraded Reagent

If your Boc-NH-PEG3-Iodide has turned brown due to photolytic degradation, it contains free molecular iodine (I₂). I₂ is a mild oxidant that can interfere with sensitive bioconjugation targets (e.g., oxidizing free thiols on proteins). You can rescue the reagent using a mild reductive wash.

Causality: Sodium thiosulfate (Na₂S₂O₃) specifically reduces molecular iodine (I₂) to water-soluble iodide ions (I⁻), which partition into the aqueous phase, leaving the purified organic linker in the organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve 500 mg of the degraded (brown) Boc-NH-PEG3-Iodide in 10 mL of Dichloromethane (DCM).

  • Preparation of Reductant: Prepare a 5% (w/v) aqueous solution of Sodium Thiosulfate (Na₂S₂O₃).

  • Extraction: Transfer the DCM solution to a separatory funnel. Add 10 mL of the 5% Na₂S₂O₃ solution.

  • Agitation: Shake vigorously for 60 seconds, venting frequently.

  • Validation Check: Allow the layers to separate. The bottom DCM layer should now be completely colorless, validating that all I₂ has been reduced and extracted.

  • Washing: Wash the DCM layer once with 10 mL of brine (saturated NaCl) to remove residual water.

  • Drying: Collect the organic layer and dry over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at a water bath temperature strictly 30°C to prevent thermal degradation.

  • Storage: Immediately purge the resulting colorless oil with Argon and store at -20°C in the dark.

References

  • "Self-Assembly of Poly(ethylene glycol)−Poly(alkyl phosphonate) Terpolymers on Titanium Oxide Surfaces", Langmuir - ACS Publications. Available at:[Link]

Sources

Boc-amino-PEG3-ethyl iodide: Comprehensive Safety Data and Handling Guidelines for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Mechanistic Role

In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the selection of an optimal bifunctional linker is as critical as the choice of the payload itself. Boc-amino-PEG3-ethyl iodide (CAS: 1801273-41-5), systematically named tert-Butyl (2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)ethyl)carbamate, serves as a highly versatile, heterobifunctional cross-linker [1].

From a mechanistic standpoint, this molecule is engineered for precision:

  • The PEG3 Spacer: Provides optimal spatial separation (approximately 12–15 Å) between conjugated moieties, preventing steric clash between the E3 ubiquitin ligase and the protein of interest (POI). Furthermore, the hydrophilic polyethylene glycol (PEG) backbone enhances the aqueous solubility of highly lipophilic payloads [4].

  • The Ethyl Iodide Terminus: Acts as a highly reactive electrophile. Iodine is an excellent leaving group due to its large atomic radius and polarizability, making this terminus primed for straightforward SN​2 nucleophilic aliphatic substitution by phenols, thiols, or primary amines on the target ligand.

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides orthogonal protection. It remains completely stable under the basic conditions required for the SN​2 alkylation but can be cleanly unmasked later using acidic conditions (e.g., Trifluoroacetic acid) to reveal a primary amine for subsequent amide coupling.

PROTAC_Logic A Target Protein Ligand (Nucleophile) C SN2 Alkylation (Base-catalyzed) A->C Deprotonation B Boc-amino-PEG3-ethyl iodide (Electrophilic Linker) B->C C-I Bond Cleavage D Boc Deprotection (TFA/DCM) C->D Intermediate E E3 Ligase Ligand (Amidation/Coupling) D->E Free Amine F Functional PROTAC Molecule E->F Final Assembly

Figure 1: Logical workflow for PROTAC synthesis utilizing Boc-amino-PEG3-ethyl iodide.

Physicochemical Properties & Safety Data Sheet (SDS) Summary

Handling alkyl iodides requires strict adherence to safety protocols. The carbon-iodine (C-I) bond is susceptible to homolytic cleavage upon exposure to UV or visible light, generating reactive iodine radicals ( I∙ ) that degrade the reagent and lower coupling yields.

Quantitative Data Summary
PropertyValue / Specification
Chemical Name tert-Butyl (2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)ethyl)carbamate
CAS Number 1801273-41-5 [2]
Molecular Formula C₁₃H₂₆INO₅
Molecular Weight 403.26 g/mol
Appearance Pale yellow to light brown viscous liquid
Storage Temperature -20°C (Long-term), 2-8°C (Short-term) [3]
Environmental Sensitivity Light-sensitive, Moisture-sensitive
GHS Hazard and Precautionary Guidelines

Boc-amino-PEG3-ethyl iodide is classified as an irritant. Because it is an alkylating agent, it can react with nucleophilic residues in human tissue (e.g., proteins, DNA) if absorbed [3].

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Causality in Storage: The compound must be stored at -20°C under an inert gas (Argon or Nitrogen) in an amber vial. Moisture leads to slow hydrolysis of the iodide to an alcohol, while light exposure triggers radical-mediated decomposition, visually indicated by the liquid turning dark brown/purple (free I2​ ).

Self-Validating Experimental Protocol: SN​2 Alkylation

The following protocol outlines the conjugation of Boc-amino-PEG3-ethyl iodide to a phenolic payload (e.g., a PROTAC target ligand). As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating —meaning each critical phase contains a diagnostic check to ensure the chemical logic holds true before proceeding.

Step-by-Step Methodology

Step 1: Preparation of the Nucleophile (Deprotonation)

  • Action: Dissolve 1.0 equivalent (eq) of the phenolic payload in anhydrous N,N-Dimethylformamide (DMF). Add 2.0 eq of Cesium Carbonate ( Cs2​CO3​ ).

  • Causality: Anhydrous DMF is critical; water will act as a competing nucleophile, destroying the linker. Cs2​CO3​ is chosen over NaOH because the large, polarizable cesium cation weakly coordinates the phenoxide anion (the "Cesium Effect"), leaving the oxygen highly nucleophilic and reactive toward the alkyl iodide without hydrolyzing sensitive ester/amide bonds on the payload.

Step 2: Linker Addition and Thermal Activation

  • Action: Purge the reaction flask with N2​ . Dropwise, add 1.2 eq of Boc-amino-PEG3-ethyl iodide. Wrap the flask in aluminum foil to exclude light. Heat the mixture to 60°C and stir for 12–16 hours.

  • Causality: The N2​ atmosphere prevents oxidative degradation. Light exclusion prevents photolytic cleavage of the C-I bond. The mild heating overcomes the activation energy barrier of the SN​2 transition state.

Step 3: Self-Validation (Reaction Monitoring)

  • Action: Perform Thin-Layer Chromatography (TLC) and LC-MS analysis.

  • Validation Logic: The reaction is only validated to proceed to workup if LC-MS shows the disappearance of the payload mass and the appearance of the [M+403.26−127.9(HI)]+ product mass. If unreacted iodide remains, the reaction requires further heating or additional base.

Step 4: Quenching and Liquid-Liquid Extraction

  • Action: Cool to room temperature. Quench the reaction by adding a large volume of deionized water. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Causality: Water quenches unreacted base and forces the highly organic product into the EtOAc phase. The brine wash removes residual DMF, which would otherwise complicate downstream silica gel purification.

Alkylation_Protocol Step1 1. Reactant Preparation Dry DMF, N2 Atmosphere Step2 2. Base Addition Cs2CO3 (Deprotonation) Step1->Step2 Step3 3. Linker Addition Boc-amino-PEG3-I dropwise Step2->Step3 Step4 4. Thermal Activation Stir at 60°C (Dark) Step3->Step4 Step5 5. TLC/LC-MS Monitoring Validate Product Formation Step4->Step5 Step6 6. Quenching & Workup H2O addition, EtOAc extraction Step5->Step6

Figure 2: Step-by-step experimental workflow for SN2 alkylation.

Downstream Processing: Boc Deprotection

Once the alkylation is validated and purified, the Boc group must be removed to allow for coupling to the E3 ligase ligand (e.g., Thalidomide or VHL derivatives).

Treat the purified intermediate with a 1:4 mixture of Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0°C, warming to room temperature over 2 hours. The causality here is driven by acid-catalyzed cleavage of the tert-butyl ester, which decomposes into isobutylene gas and carbon dioxide. The evolution of gas drives the reaction to completion (Le Chatelier's principle), yielding the free primary amine as a TFA salt, ready for immediate amide coupling [5].

References

Methodological & Application

Advanced Bioconjugation Protocol: Orthogonal Assembly Using BocNH-PEG3-CH2CH2I

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Strategic Workflow Design

In the development of advanced biotherapeutics, Antibody-Drug Conjugates (ADCs), and highly specific molecular probes, the choice of crosslinking chemistry dictates the systemic stability and efficacy of the final construct. BocNH-PEG3-CH2CH2I (CAS: 1801273-41-5)[1] is a heterobifunctional linker engineered for precision bioconjugation. It features three distinct functional domains: a Boc-protected primary amine, a hydrophilic PEG3 spacer, and a highly reactive alkyl iodide.

The Case for Alkyl Iodides over Maleimides

While maleimide-thiol chemistry remains the industry standard for cysteine conjugation, the resulting thiosuccinimide ring is inherently unstable in systemic circulation. It is susceptible to hydrolysis and retro-Michael exchange with reactive thiols on serum albumin, leading to premature payload release[2]. In contrast, the alkyl iodide moiety undergoes nucleophilic aliphatic substitution (SN 2​ ) with free sulfhydryls to form a permanent, non-reducible thioether bond[3]. This irreversible linkage ensures absolute stability in complex biological matrices. Furthermore, the short PEG3 spacer enhances the aqueous solubility of the conjugate without inducing excessive steric hindrance or significantly altering the protein's hydrodynamic radius[4][5].

Orthogonal Reactivity and Workflow Causality

A critical challenge when utilizing Boc-protected linkers in protein chemistry is the requirement for strong acids—typically 50% trifluoroacetic acid (TFA)—to cleave the tert-butyloxycarbonyl (Boc) group[6]. Because large globular proteins and antibodies undergo irreversible denaturation under these harsh acidic conditions, the bioconjugation workflow must be strategically ordered.

To maintain the structural integrity of the target protein, the workflow must be inverted: the linker is first deprotected and conjugated to the small-molecule payload (e.g., a fluorophore, peptide, or drug) to form an intermediate. Only after the acid has been removed and the intermediate purified is the sensitive protein introduced for the final thiol alkylation step.

G A 1. Linker Preparation BocNH-PEG3-CH2CH2I B 2. Acidic Deprotection 50% TFA in DCM A->B Cleave Boc C 3. Free Amine Linker NH2-PEG3-CH2CH2I B->C Evaporate D 4. Amine Conjugation NHS-Ester Payload C->D pH 8.0 E 5. Payload-Linker Payload-NH-PEG3-CH2CH2I D->E Amide Bond F 6. Thiol Alkylation Protein-SH (pH 7.5-8.5) E->F SN2 Reaction G 7. Final Conjugate Payload-NH-PEG3-S-Protein F->G Thioether Bond

Workflow for orthogonal bioconjugation using BocNH-PEG3-CH2CH2I to prevent protein denaturation.

Quantitative Reaction Parameters

The following table summarizes the optimized physicochemical parameters required for each phase of the orthogonal bioconjugation workflow.

Reaction PhaseReactive MoietiesTarget Functional GroupOptimal pHMolar EquivalentsTime & Temp
1. Boc Deprotection Boc-AmineN/A (Acid Cleavage)Acidic (50% TFA)Excess TFA60 min, 20°C
2. Amine Conjugation Primary AmineNHS-Ester / TFP-Ester7.5 – 9.0 (or organic base)1.2x Payload2 hrs, 20°C
3. Thiol Alkylation Alkyl IodideFree Thiol (-SH)7.5 – 8.55 - 10x Linker2 - 4 hrs, 20°C

Experimental Methodologies

Phase I: Acidic Deprotection of the Linker

The most effective method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM)[6]. This yields the primary amine as a protonated TFA salt.

  • Dissolution: Dissolve 10 mg of BocNH-PEG3-CH2CH2I in 500 µL of anhydrous DCM.

  • Acid Cleavage: Slowly add 500 µL of TFA to achieve a 50% (v/v) concentration[6].

  • Incubation: Stir the reaction mixture at room temperature (20°C) for 60 minutes. Note: The reaction generates isobutylene gas and CO 2​ , which drives the equilibrium forward.

  • Evaporation: Remove the volatiles under a gentle stream of nitrogen gas. Place the vial under high vacuum for 2 hours to remove residual TFA. The resulting product is the TFA salt of NH 2​ -PEG3-CH 2​ CH 2​ I.

Phase II: Payload Conjugation (Amide Bond Formation)

Because the deprotected linker is a TFA salt, an organic base must be added to deprotonate the amine, restoring its nucleophilicity for reaction with an NHS-ester payload[4].

  • Activation: Dissolve the NH 2​ -PEG3-CH 2​ CH 2​ I TFA salt and 1.2 molar equivalents of your Payload-NHS ester (e.g., a fluorophore or cytotoxic drug) in 500 µL of anhydrous DMF.

  • Neutralization: Add 3 to 5 molar equivalents of N,N-Diisopropylethylamine (DIPEA). The solution should turn slightly basic (check with wet pH paper if necessary).

  • Conjugation: Incubate the mixture at room temperature for 2 hours with continuous stirring.

  • Purification: Purify the resulting Payload-PEG3-CH2CH2I intermediate via preparative Reverse-Phase HPLC to remove unreacted payload and free linker. Lyophilize the purified fraction.

Phase III: Protein Thiol Alkylation (Thioether Formation)

The thiolate anion is an excellent nucleophile in aqueous conditions, requiring a pH near or slightly above the cysteine pKa (~8.3) for optimal SN 2​ reactivity[3][7].

  • Disulfide Reduction: Treat the target protein with 10 molar equivalents of TCEP-HCl for 30 minutes at 37°C to reduce disulfide bonds and expose free cysteines.

  • Critical TCEP Removal: Self-Validating Step: TCEP is a nucleophilic phosphine that will rapidly react with the alkyl iodide linker, completely quenching the bioconjugation[7]. You must remove excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with Conjugation Buffer (50 mM HEPES, 150 mM NaCl, 5 mM EDTA, pH 8.0).

  • Alkylation: Add 5 to 10 molar equivalents of the purified Payload-PEG3-CH2CH2I to the reduced protein.

  • Incubation: Incubate the mixture at room temperature for 2 to 4 hours. Crucial: Conduct this reaction in a dark container to limit the generation of free iodine radicals that may react non-specifically with other amino acids (e.g., tyrosine or histidine)[8].

  • Final Isolation: Isolate the final stable thioether conjugate using Size Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4).

Quality Control & Validation

To ensure the protocol acts as a self-validating system, implement the following analytical checkpoints:

  • Ellman’s Assay (DTNB): Quantify free thiols immediately after TCEP removal (Phase III, Step 2) to confirm successful reduction. Repeat the assay post-alkylation (Phase III, Step 5); a >95% reduction in free thiol signal confirms successful thioether bond formation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Monitor the disappearance of the Boc-protected mass during Phase I[6]. Post-conjugation, use intact protein LC-MS to verify the exact mass shift corresponding to the addition of the Payload-PEG3 moiety.

References
  • Application Notes and Protocols for Boc Deprotection of Amino-PEG12-Boc - benchchem.com. 6

  • BocNH-PEG3-CH2CH2I 1801273-41-5 wiki - guidechem.com. 1

  • Chemistry for peptide and protein PEGylation - creativepegworks.com. 8

  • PEGylation and PEGylation Reagents - broadpharm.com. 4

  • Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks - acs.org. 3

  • Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies - nih.gov. 2

  • Site-specific PEGylation of proteins: Insights into structural and functional changes - nih.gov. 5

  • Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins - bath.ac.uk. 7

Sources

Application Note: A Detailed Protocol for the Synthesis of PROTAC Linkers Utilizing Boc-NH-PEG3-CH2CH2I

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The linker, a critical component of the PROTAC architecture, plays a pivotal role in dictating the efficacy, selectivity, and physicochemical properties of these heterobifunctional molecules. This application note provides a comprehensive, in-depth guide for the synthesis of PROTAC linkers using the versatile building block, Boc-NH-PEG3-CH2CH2I. We will delve into the strategic considerations behind linker design, provide detailed, field-proven protocols for the alkylation of target ligands, subsequent deprotection, and final conjugation to an E3 ligase ligand, and discuss the essential analytical techniques for characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to design and synthesize novel PROTACs with precision and efficiency.

Introduction: The Central Role of the Linker in PROTAC Design

PROTACs are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is far more than a simple spacer; its length, composition, rigidity, and attachment points are critical determinants of a PROTAC's success.[2][3] An optimally designed linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent proteasomal degradation.[]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility, improve pharmacokinetic properties, and provide the necessary flexibility for optimal ternary complex formation.[3][5] The Boc-NH-PEG3-CH2CH2I building block offers a convenient starting point for the synthesis of such linkers, featuring a Boc-protected amine for controlled, stepwise conjugation and a reactive iodoethyl group for initial attachment to a suitable ligand.

This application note will focus on a modular synthetic approach, beginning with the alkylation of a POI ligand with Boc-NH-PEG3-CH2CH2I, followed by deprotection of the Boc group and subsequent amide coupling to an E3 ligase ligand.

Synthetic Strategy Overview

Our synthetic strategy is a modular, two-part process designed for flexibility and adaptability, allowing for the synthesis of a diverse range of PROTACs. The general workflow is depicted below:

PROTAC_Synthesis_Workflow cluster_0 Part 1: Synthesis of Ligand-Linker Intermediate cluster_1 Part 2: Final PROTAC Assembly cluster_2 Characterization A POI Ligand (with nucleophilic handle, e.g., -OH, -NH2) C Alkylation Reaction (e.g., Williamson Ether Synthesis or N-Alkylation) A->C B Boc-NH-PEG3-CH2CH2I B->C D Boc-Protected Ligand-Linker Intermediate C->D E Boc Deprotection (TFA/DCM) D->E F Amine-Functionalized Ligand-Linker Intermediate E->F H Amide Coupling (e.g., HATU, DIPEA) F->H G E3 Ligase Ligand (with carboxylic acid handle) G->H I Final PROTAC Molecule H->I J LC-MS & NMR Analysis I->J Amide_Coupling_Mechanism cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Product A E3 Ligand-COOH C Activated Ester Intermediate A->C B HATU B->C F Amide Bond Formation C->F D DIPEA (Base) D->C E Amine-Functionalized Ligand-Linker E->F G Final PROTAC Molecule F->G

Sources

Advanced Application Note: Utilizing BocNH-PEG3-CH2CH2I in Antibody-Drug Conjugate (ADC) Linker-Payload Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly homogeneous and efficacious Antibody-Drug Conjugates (ADCs) relies heavily on the precision of linker chemistry. The linker must simultaneously ensure systemic stability, facilitate aqueous solubility, and enable rapid payload release upon intracellular internalization. BocNH-PEG3-CH2CH2I (CAS: 1801273-41-5) is a premium heterobifunctional building block designed for advanced ADC synthesis [1]. By combining a hydrophilic polyethylene glycol (PEG) spacer, a highly reactive alkyl iodide electrophile, and a chemically robust Boc-protected amine, this reagent allows for the modular, high-yield assembly of complex linker-payload architectures [2].

This application note provides a comprehensive, self-validating protocol for utilizing BocNH-PEG3-CH2CH2I to synthesize a maleimide-functionalized linker-payload, followed by site-directed bioconjugation to a monoclonal antibody (mAb).

Mechanistic Rationale & Molecular Design

To design a successful ADC, one must understand the causality behind each structural component of the linker:

  • The Alkyl Iodide (-CH2CH2I) Electrophile: Unlike standard alkyl chlorides or bromides, the iodine atom is highly polarizable and possesses a weak carbon-halogen bond. This makes it a superior leaving group for SN​2 nucleophilic substitution. It enables the rapid, high-yield alkylation of sterically hindered phenols or amines on cytotoxic payloads (e.g., SN-38 or Auristatins) under mild conditions, preventing payload degradation.

  • The PEG3 Spacer: Hydrophobic payloads often cause ADC aggregation, leading to rapid plasma clearance and hepatotoxicity. The incorporation of a 3-unit PEG chain provides essential hydrophilicity, shielding the hydrophobic payload and optimizing the Drug-to-Antibody Ratio (DAR) without adding excessive molecular weight that could hinder tumor penetration [3].

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is completely stable under the basic conditions required for the initial SN​2 alkylation. Once the payload is attached, the Boc group is cleanly unmasked under mild acidic conditions to reveal a primary amine, which serves as the anchor point for attaching the thiol-reactive maleimide group [4].

Quantitative Data Summaries

Table 1: Physicochemical Properties of BocNH-PEG3-CH2CH2I

PropertyValueClinical / Synthetic Relevance
Chemical Name tert-Butyl (2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)ethyl)carbamateStandardized nomenclature for QA/QC tracking.
CAS Number 1801273-41-5Unique identifier for sourcing [1].
Molecular Weight 403.25 g/mol Low MW prevents steric hindrance during mAb conjugation.
Molecular Formula C13H26INO5Defines exact mass for LC-MS validation.
Spacer Length ~14 ÅOptimal distance to prevent steric clash with the mAb surface.

Table 2: Comparative Reactivity of Alkyl Halides in Linker Synthesis

Halide Leaving Group SN​2 ReactivityStorage StabilityByproduct RiskOptimal Use Case
Alkyl Chloride (-Cl) LowVery HighRequires harsh heating; eliminationUnreactive, highly stable payloads.
Alkyl Bromide (-Br) ModerateHighModerate elimination riskGeneral purpose linker synthesis.
Alkyl Iodide (-I) Very High Moderate (Light sensitive) Minimal; rapid conversion Sterically hindered/sensitive payloads.

Experimental Workflows & Protocols

The following protocols describe the end-to-end synthesis of an ADC starting from a generic phenolic payload (e.g., an SN-38 derivative).

Visualization of the Synthesis Workflow

G Payload Cytotoxic Payload (e.g., Phenol) SN2 SN2 Alkylation (Base, Heat) Payload->SN2 Linker BocNH-PEG3-CH2CH2I (Electrophile) Linker->SN2 Intermediate Boc-NH-PEG3-Payload SN2->Intermediate Deprotect Boc Deprotection (TFA/DCM) Intermediate->Deprotect Amine H2N-PEG3-Payload Deprotect->Amine Maleimide Maleimide Attachment (via SMCC) Amine->Maleimide Final Mal-PEG3-Payload (Ready for mAb) Maleimide->Final

Workflow for synthesizing a maleimide-functionalized linker-payload using BocNH-PEG3-CH2CH2I.

Phase 1: Linker-Payload Assembly via SN​2 Alkylation

Causality Insight: Cesium carbonate ( Cs2​CO3​ ) is utilized as the base rather than potassium carbonate. The large atomic radius of the Cs+ cation results in weak coordination to the phenoxide anion of the payload. This "Cesium Effect" leaves the nucleophile highly exposed ("naked"), drastically accelerating the SN​2 attack on the alkyl iodide and minimizing side reactions.

  • Preparation: In an oven-dried round-bottom flask under inert Argon atmosphere, dissolve the phenolic payload (1.0 eq, 1.0 mmol) in anhydrous DMF (10 mL).

  • Activation: Add anhydrous Cs2​CO3​ (2.0 eq, 2.0 mmol). Stir the suspension at room temperature for 15 minutes to allow for complete deprotonation of the phenol.

  • Alkylation: Dropwise, add BocNH-PEG3-CH2CH2I (1.2 eq, 1.2 mmol) dissolved in 2 mL of anhydrous DMF.

  • Reaction: Elevate the temperature to 45°C. Stir for 4–6 hours.

  • QA/QC Validation: Monitor via LC-MS. The reaction is complete when the payload peak disappears and a new peak corresponding to [Mpayload​+276.17]+ emerges.

  • Workup: Quench with saturated NH4​Cl (aq), extract with Ethyl Acetate (3x), dry over Na2​SO4​ , and purify via flash chromatography (Silica, DCM:MeOH gradient) to yield Boc-NH-PEG3-Payload .

Phase 2: Boc Deprotection

Causality Insight: Trifluoroacetic acid (TFA) is used in Dichloromethane (DCM). DCM is a non-polar, non-coordinating solvent that stabilizes the transient carbocation formed during the cleavage of the tert-butyl group, ensuring a clean reaction without cleaving the newly formed ether linkage.

  • Preparation: Dissolve Boc-NH-PEG3-Payload (1.0 mmol) in anhydrous DCM (8 mL).

  • Cleavage: Slowly add TFA (2 mL) to achieve a 20% v/v solution. Stir at room temperature for 1.5 hours.

  • QA/QC Validation: Confirm deprotection via LC-MS. A successful reaction acts as a self-validating system by showing an exact mass shift of -100.05 Da (loss of the Boc group) and -17 Da (if tracking the loss of the tert-butyl cation and CO2​ ).

  • Workup: Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3x 5 mL) to azeotropically remove all residual TFA. The product is H2​N -PEG3-Payload (TFA salt) .

Phase 3: Maleimide Functionalization

Causality Insight: Diisopropylethylamine (DIPEA) is added to neutralize the TFA salt, restoring the nucleophilicity of the primary amine so it can attack the NHS ester of the SMCC crosslinker.

  • Preparation: Dissolve the H2​N -PEG3-Payload TFA salt in anhydrous DMF (5 mL). Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Coupling: Add SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) (1.2 eq).

  • Reaction: Stir at room temperature for 2 hours in the dark.

  • Purification: Purify directly via preparative RP-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid). Lyophilize to obtain the final Mal-PEG3-Payload .

Bioconjugation to Monoclonal Antibody

Visualization of the Conjugation Pathway

G mAb Native Monoclonal Antibody TCEP Partial Reduction (TCEP) mAb->TCEP Reduced_mAb Reduced mAb (Free Cysteines) TCEP->Reduced_mAb Conjugation Michael Addition (pH 6.5-7.5) Reduced_mAb->Conjugation ADC Antibody-Drug Conjugate (Stable Thioether Linkage) Conjugation->ADC Payload Mal-PEG3-Payload Payload->Conjugation

Site-directed conjugation of the synthesized Mal-PEG3-Payload to reduced mAb cysteines.

Phase 4: Site-Directed Michael Addition

Causality Insight: TCEP (Tris(2-carboxyethyl)phosphine) is specifically chosen over DTT or β -mercaptoethanol for mAb reduction. Because TCEP is a phosphine and lacks a thiol group, it will not compete with the reduced antibody cysteines for the maleimide-payload. This eliminates the need for a tedious desalting step between reduction and conjugation, preserving antibody integrity and titer.

  • Antibody Reduction: Dilute the mAb to 5 mg/mL in Conjugation Buffer (50 mM PBS, 1 mM EDTA, pH 7.2). Add TCEP (2.5 eq per mAb). Incubate at 37°C for 2 hours to partially reduce interchain disulfides (targeting a DAR of ~4).

  • Conjugation: Cool the reaction to room temperature. Add the Mal-PEG3-Payload (6.0 eq) dissolved in DMSO. Ensure the final DMSO concentration does not exceed 10% v/v to prevent mAb denaturation.

  • Incubation: Stir gently for 1 hour at room temperature. The maleimide undergoes a highly specific Michael addition with the free sulfhydryls.

  • Purification: Remove unreacted payload and organic solvent using Tangential Flow Filtration (TFF) or a size-exclusion chromatography (SEC) column equilibrated in storage buffer (e.g., 20 mM Histidine, 250 mM Sucrose, pH 6.0).

  • Validation: Determine the DAR using Hydrophobic Interaction Chromatography (HIC-HPLC) and confirm monomeric purity (>95%) via SEC-HPLC.

Standard Boc deprotection protocol for PEG3-CH2CH2I synthesized conjugates

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Standardized Boc Deprotection Protocol for PEG3-CH2CH2I Synthesized Conjugates

Introduction & Mechanistic Rationale

Heterobifunctional linkers such as Boc-NH-PEG3-CH2CH2I (Boc-amine-PEG3-iodide) are critical tools in modern bioconjugation and drug development. The primary iodide serves as a highly reactive electrophile, readily undergoing nucleophilic substitution (SN2) with thiols, amines, or phenols to form stable conjugates. Following this initial conjugation, the terminal tert-butyloxycarbonyl (Boc) protecting group must be removed to unmask the primary amine for downstream functionalization (e.g., fluorophore attachment, cross-linking, or surface immobilization).

The deprotection of the Boc group relies on acidolysis, typically utilizing Trifluoroacetic Acid (TFA)[1]. As a Senior Application Scientist, it is critical to understand the mechanistic causality dictating this reaction:

  • Protonation & Cleavage : TFA protonates the carbamate oxygen, inducing the cleavage of the carbon-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate[1].

  • Decarboxylation : The inherently unstable carbamic acid rapidly decarboxylates, releasing carbon dioxide and yielding the desired free amine, which is protonated by the acid to form an ammonium TFA salt[1].

  • Electrophilic Scavenging : The byproduct, a tert-butyl cation, is a potent electrophile. If the conjugated payload contains electron-rich moieties (such as the newly formed thioether from the iodide displacement, or endogenous methionine/tryptophan residues), this cation can cause irreversible re-alkylation[2]. To prevent this, nucleophilic scavengers—such as Triisopropylsilane (TIPS), water, or 1,2-ethanedithiol (EDT)—must be incorporated into the cleavage cocktail to act as preferential "cation sinks"[3].

Experimental Workflows and Logic

G A Boc-NH-PEG3-Iodide (Linker) C Boc-NH-PEG3-Conjugate (Intermediate) A->C Alkylation (-HI) B Nucleophilic Payload (e.g., R-SH) B->C Conjugation D TFA/DCM + Scavengers (Acidolysis) C->D Deprotection E H2N-PEG3-Conjugate (Final Product) D->E Decarboxylation

Workflow from PEG3-CH2CH2I conjugation to Boc deprotection and final amine product isolation.

Self-Validating System Design: The protocol below is designed to be self-validating. By monitoring the disappearance of the Boc-methyl protons (~1.4 ppm) via 1H-NMR or the mass shift (-100 Da) via LC-MS, the completion of the reaction is empirically verified before proceeding to isolation, preventing premature quenching.

Quantitative Data & Cocktail Selection

The choice of deprotection cocktail is strictly dictated by the chemical composition of the payload conjugated to the PEG3 linker.

Table 1: Scavenger Selection Guide Based on Conjugate Composition

Payload CharacteristicsRecommended Cleavage CocktailRationale for Selection
Small molecule, no sensitive groups50% TFA / 50% DCMStandard acidolysis; volatile components allow easy removal in vacuo[4].
Contains Thioethers or Cysteine90% TFA / 5% TIPS / 5% WaterTIPS scavenges tert-butyl cations, preventing thioether alkylation[3].
Contains Tryptophan or Methionine92.5% TFA / 2.5% TIPS / 2.5% EDT / 2.5% WaterEDT prevents oxidation of Met and alkylation of the Trp indole ring[3].
Highly Acid-Sensitive Payload4M HCl in DioxaneAvoids TFA entirely; useful when TFA salts are detrimental to downstream steps[1].

Table 2: Troubleshooting Boc Deprotection of PEG Conjugates

ObservationPotential CauseCorrective Action
Incomplete deprotectionInsufficient acid concentration or timeIncrease TFA concentration to 50% (v/v); extend reaction time to 2-4 hours[1].
Multiple peaks in LC-MStert-butyl re-alkylation of payloadIncrease scavenger concentration (add 2.5% EDT or TIPS)[2].
Loss of PEG chain integrityProlonged acid exposure / oxidationLimit reaction to <4 hours; purge system with Argon to prevent peroxide formation[5].
Product fails to precipitateHigh hydrophilicity of PEG3 conjugateAvoid ether precipitation; use dialysis (MWCO dependent) or preparative HPLC[6].

Step-by-Step Experimental Protocol

Materials Required:

  • Boc-NH-PEG3-Conjugate (Purified and dried)

  • Trifluoroacetic Acid (TFA, Anhydrous)

  • Anhydrous Dichloromethane (DCM)

  • Scavengers: Triisopropylsilane (TIPS), 1,2-Ethanedithiol (EDT), HPLC-grade Water

  • Cold Diethyl Ether (stored at -20 °C) or Dialysis Tubing (e.g., MWCO 2000)[6]

Step 1: Preparation of the Cleavage Cocktail

  • Analyze the payload to determine the appropriate cocktail (Refer to Table 1).

  • In a chemical fume hood, prepare the cleavage cocktail fresh. For a standard peptide/thioether conjugate, mix 9.0 mL TFA, 0.5 mL TIPS, and 0.5 mL Water.

  • Critical Insight: Always add scavengers to the TFA before introducing the mixture to the conjugate. This ensures immediate quenching of carbocations upon generation.

Step 2: Deprotection Reaction

  • Dissolve the Boc-NH-PEG3-Conjugate in a minimal amount of anhydrous DCM (e.g., 1 mL per 100 mg of conjugate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath (0 °C) under an Argon atmosphere.

  • Slowly add the pre-mixed TFA/Scavenger cocktail to the DCM solution to achieve a final TFA concentration of roughly 50% (v/v).

  • Remove the ice bath and allow the reaction to stir at room temperature for 1 to 2 hours[1].

  • In-Process Monitoring: Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting material peak is fully consumed and the product mass (M - 100 Da for the loss of the Boc group) is dominant.

Step 3: Workup and Isolation Note: PEG3 conjugates exhibit unique solubility profiles. The isolation method depends on the molecular weight of the payload.

Method A: For Large or Hydrophobic Payloads (Ether Precipitation)

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to approximately 25% of its original volume. Do not heat above 30 °C to protect the PEG chain.

  • Add the concentrated solution dropwise into 10 volumes of ice-cold diethyl ether while stirring vigorously.

  • Incubate at -20 °C for 30 minutes to ensure complete precipitation of the TFA salt of the deprotected conjugate.

  • Centrifuge at 4000 x g for 10 minutes, decant the ether, and wash the pellet twice with fresh cold ether. Dry under vacuum.

Method B: For Small or Highly Hydrophilic Payloads (Dialysis / SEC)

  • If the conjugate is highly water-soluble (common for small-molecule PEG3 conjugates), ether precipitation will yield an oil or fail entirely.

  • Instead, evaporate the DCM and TFA completely under a stream of nitrogen or high vacuum.

  • Reconstitute the oily residue in 0.1 M Phosphate Buffered Saline (PBS) or deionized water.

  • Transfer to dialysis tubing (e.g., MWCO 2000 if the payload is sufficiently large) and dialyze against deionized water for 24 hours to remove residual TFA and scavengers[6]. Alternatively, purify via Preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

References[4] Boc Deprotection - TFA - Common Organic Chemistry. Source: commonorganicchemistry.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8Fap27DK1wP0WqqlGYqK_u3tuMSQ_AfuyY4sXDbyPE35APkZMddIIclnJ9laguEBGzdJrWPNkMNAbwAwd7AnUB1n3TSIVhSCUnwFrQfZNqcGKkyaDZk8FUck_QdDG_s1VMKmwf9e7w1jmsRYg7lECPnvEm2GDaJF_I_zaD61tLjWTZVCnlJBS4wywvQ==[2] (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid | 2483-46-7 | Benchchem. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo9h4qFr2N5rSzLu02Jd4T4o-_S2uiW-NGyYXvs9g73mLwd2c-Kt4v6vWegadd2Yl1z9CB70BYypnRCnM1XU7hKD_faSrKxqcpnml1CdG_9lkHaJnU_gmHxmpvJCW0_e2ugABW[5] UC Santa Barbara - eScholarship.org. Source: escholarship.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmmthx4G-mPwpjWxDIt3tOuLCIn5cP8RBiV6zjcchPWJSxrwSUSHEQHO9n_au-qgvJ8YhiodXAuwxCm4iLGwmG4JEzgROobhuZ0tS_StiRsra22muRGzTLFZ5AmUNYdrVJwc3qPr2L2qLuA81Cowk1jfRup9E=[3] Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - Thermo Fisher Scientific. Source: thermofisher.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvewn_KYRjs9gWlzPS8JiB-8c5CkFEH3kqfz7yhv9nhz0U-BMVU0g3Yeg_EwLlt-UtJTz7-9NozWhnKhAZxqHE6-sg4SpaCAJuUhbbuScmPK7TQVcS1TRoC0rl2vxM0Ew2YFimZN6NVPbCeNTk1VnZJ09OAe2ngHyjgMo0XqQ=[1] Application Note and Protocols: A Step-by-Step Guide to Boc Deprotection of PEG Linkers - Benchchem. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJddsl05W3eSxiePz7eS9066cYDSaNkHehDkIuGGVYuRphxFtyMC1cOGJ52N1pcUIt1Xx1zx_Rz9X7ZDDxDC9d0kYETfPAXsg-8HB60UhTLrKM56Yz9h8wBkIvK-CrjtLKRdf8ZHORVKBKvhuVdlgJ9OfgcrrXZ8JmvpxhQKd6j3Tjs92RP5ay0aOpz5-E9Of6_ClUgJgowQxdC6Zfb_WUVUQT86KMB8T6OjYf-dLSu9keOw==[6] Poly(ethylene glycol)-Conjugated Anti-EGF Receptor Antibody C225 with Radiometal Chelator Attached to the Termini of Polymer Chains | Bioconjugate Chemistry - ACS Publications. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR6d9a4178fNn10E7PmsV2FbaHsFd9crQuOH1hpS58J4zjGD_4d7sfhohtVAIWg2DNbdEzAvNmy9jc31nETtreroVjE_4uWbgxj5Itfb8abFPy3_48UgiMuHjmCqR5czd1LRXusA==

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Application Note: High-Efficiency Thiol Alkylation of Cysteine Residues Using Boc-amino-PEG3-ethyl iodide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in bioconjugation, proteomic labeling, and targeted therapeutics.

Introduction & Mechanistic Insights

Cysteine bioconjugation is a cornerstone of modern protein engineering, antibody-drug conjugate (ADC) development, and proteomic sample preparation. The unique nucleophilicity of the cysteine sulfhydryl group (-SH) allows for highly site-selective modifications. This application note details the use of Boc-amino-PEG3-ethyl iodide (Boc-NH-PEG3-CH₂CH₂-I) as a versatile, heterobifunctional alkylating agent.

Strategic Reagent Selection:

  • Alkyl Iodide Electrophile: Iodoalkanes react with thiols via a classic bimolecular nucleophilic substitution ( SN​2 ) mechanism. While iodoacetamides and maleimides are more commonly used, simple iodoalkanes offer high stability and form irreversible thioether bonds without the risk of the retro-Michael reactions often associated with maleimides[1].

  • PEG3 Spacer: The triethylene glycol (PEG3) linker enhances aqueous solubility, reduces steric hindrance, and minimizes the immunogenicity of the resulting conjugate.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group masks the terminal primary amine during the alkylation step. Post-conjugation, the Boc group can be removed under acidic conditions to reveal a reactive primary amine for downstream functionalization, such as NHS-ester coupling or PROTAC synthesis[2][3].

Causality in Experimental Design (E-E-A-T)

  • pH Optimization: The alkylation reaction is strictly pH-dependent. The pKa of a typical free cysteine thiol is ~8.3. To achieve efficient SN​2 attack, the thiol must be deprotonated to its highly nucleophilic thiolate anion ( S− ). Therefore, the reaction buffer must be maintained between pH 7.5 and 8.5[4][5]. Exceeding pH 8.5 drastically increases the risk of off-target alkylation at unprotonated primary amines (e.g., lysine residues or the N-terminus, pKa ~10.5)[4].

  • Reduction Strategy: Disulfide bonds must be fully reduced prior to alkylation. Tris(2-carboxyethyl)phosphine (TCEP) is the reducing agent of choice. Unlike Dithiothreitol (DTT) or β -mercaptoethanol, TCEP is a phosphine-based reductant that does not contain free thiols. Consequently, it will not compete with the protein thiols for the Boc-amino-PEG3-ethyl iodide reagent[6].

Experimental Workflow & Pathway Visualization

Bioconjugation_Workflow Protein Native Protein (Disulfide Bonds) Reduction TCEP Reduction pH 7.5-8.0 Protein->Reduction Reduced_Protein Reduced Protein (Free Thiols) Reduction->Reduced_Protein Cleaves S-S Alkylation Alkylation Boc-NH-PEG3-I Reduced_Protein->Alkylation Conjugate Thioether Conjugate (Boc-Protected) Alkylation->Conjugate SN2 Reaction Deprotection Acidic Cleavage (TFA) Conjugate->Deprotection Final Amine-Functionalized Protein Deprotection->Final Removes Boc

Caption: Step-by-step workflow of cysteine reduction, PEGylation, and Boc deprotection.

Quantitative Data: Optimization of Reaction Conditions

To ensure maximum yield and minimal off-target effects, reaction parameters must be carefully balanced. The table below summarizes the optimal operational windows based on empirical proteomic and bioconjugation data[4][7].

ParameterOptimal RangeEffect of Sub-Optimal Conditions (Too Low)Effect of Sub-Optimal Conditions (Too High)
Buffer pH 7.5 – 8.5Incomplete alkylation (thiol remains protonated).Off-target alkylation of Lysine/Histidine.
TCEP Concentration 5 – 10 mMIncomplete disulfide reduction.Protein denaturation or precipitation.
Reagent Excess 10x – 50x molarLow conjugation yield (slow SN​2 kinetics).Increased risk of non-specific modifications.
Temperature 20°C – 37°CSluggish reaction rate.Thermal degradation of sensitive proteins.
Reaction Time 2 – 4 HoursUnreacted free thiols remaining.Over-alkylation (e.g., Methionine conversion).

Step-by-Step Protocol: Thiol Alkylation

Materials Required:

  • Target Protein/Peptide: 1-10 mg/mL in a compatible buffer.

  • Reaction Buffer: 100 mM HEPES or Tris-HCl, 1 mM EDTA, pH 8.0. (Note: EDTA chelates trace metals that promote spontaneous thiol oxidation).

  • Reducing Agent: TCEP-HCl (Prepare a 0.5 M stock in water, adjusted to pH 7.0 with NaOH)[6].

  • Alkylating Agent: Boc-amino-PEG3-ethyl iodide (Prepare a 100 mM stock in anhydrous DMSO or DMF immediately before use).

  • Quenching Agent: DTT or L-cysteine (1 M stock in water)[4][5].

Methodology:

Step 1: Protein Preparation & Reduction

  • Buffer exchange the target protein into the Reaction Buffer (100 mM HEPES, 1 mM EDTA, pH 8.0) to a final concentration of 2 mg/mL.

  • Add TCEP to a final concentration of 5 mM[5].

  • Incubate the mixture at 37°C for 30–60 minutes to ensure complete reduction of all solvent-accessible disulfide bonds.

  • Self-Validation Check: Allow the sample to cool to room temperature. TCEP does not need to be removed prior to the next step, as it lacks reactive thiols and will not interfere with the alkylating agent[6].

Step 2: SN​2 Alkylation

  • Calculate the total molarity of free thiols in the solution based on the protein sequence and concentration.

  • Add the Boc-amino-PEG3-ethyl iodide stock solution to the protein mixture to achieve a 20-fold molar excess over the total thiol concentration. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 5-10% (v/v) to prevent protein denaturation.

  • Vortex gently and incubate the reaction in the dark at room temperature (20-25°C) for 2 to 4 hours.

  • Mechanistic Note: Simple iodoalkanes have slower reaction kinetics compared to highly reactive maleimides or iodoacetamides, necessitating a longer incubation time or higher molar excess to drive the SN​2 reaction to completion[1].

Step 3: Reaction Quenching

  • To halt the reaction and consume unreacted Boc-amino-PEG3-ethyl iodide, add DTT or L-cysteine to a final concentration of 20 mM[4].

  • Incubate for 15 minutes at room temperature.

Step 4: Purification

  • Remove excess reagents, quenched by-products, and organic solvents using size-exclusion chromatography (SEC), dialysis, or spin desalting columns (e.g., Zeba™ Spin Desalting Columns) pre-equilibrated with PBS (pH 7.4).

Step 5: Boc Deprotection (Optional Downstream Step)

  • If the primary amine is required for subsequent conjugation, the Boc group must be removed.

  • For peptides: Treat the lyophilized conjugate with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water for 1-2 hours at room temperature.

  • For sensitive proteins: Use milder acidic conditions (e.g., 1-3 M HCl in ethyl acetate or specialized mild deprotection buffers) carefully optimized to prevent bulk protein degradation[2].

Mechanistic Diagram: SN​2 Thiol Alkylation

SN2_Mechanism Thiolate Protein-S⁻ Thiolate Nucleophile Transition {[S ··· CH₂ ··· I]⁻ | Transition State} Thiolate->Transition Nucleophilic Attack Reagent I-CH₂CH₂-PEG3-NH-Boc Electrophile Reagent->Transition Product Protein-S-CH₂CH₂-PEG3-NH-Boc Stable Thioether Transition->Product Bond Formation LeavingGroup {I⁻ | Iodide Leaving Group} Transition->LeavingGroup Bond Cleavage

Caption: SN2 mechanism of cysteine alkylation by an iodoalkane.

References[4] BenchChem. "Application Notes and Protocols for Complete Alkylation using Bromoacetic Acid-d3". Link[6] GoldBio. "All about TCEP—the Odorless Reducing Agent". Link[5] University of Washington Proteomics Resource. "Protein Reduction, Alkylation, Digestion". Link[2] BenchChem. "Boc-Aminoxy-PEG4-OH|PROTAC Linker". Link[3] PMC. "Carbon nanotubes targeted to the tumor microenvironment inhibit metastasis in a preclinical model of melanoma". Link[1] Bioconjugate Chemistry. "Isotope-Coded Maleimide Affinity Tags for Proteomics Applications". Link[7] ResearchGate. "Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry".Link

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Application Note: Precision Surface Functionalization of Nanoparticles using BocNH-PEG3-CH2CH2I

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application: Nanomedicine, Targeted Drug Delivery, and Biosensor Development

Executive Summary & Mechanistic Rationale

The development of effective nanoscale drug delivery systems requires precise control over the nanoparticle (NP) surface chemistry. Covalent attachment of polyethylene glycol (PEG) to the surface of nanoparticles reduces protein adsorption, thereby minimizing opsonization and clearance by the mononuclear phagocyte system—a phenomenon widely recognized as the "stealth" effect[1].

While traditional PEGylation strategies often rely on bulky, polydisperse polymers, the use of BocNH-PEG3-CH2CH2I (CAS: 1801273-41-5) offers a highly controlled, monodisperse alternative. This discrete heterobifunctional PEG (dPEG) derivative features three critical functional domains, each serving a specific mechanistic purpose:

  • The Iodide Terminus (-I): Iodide is an exceptional leaving group. Its large atomic radius and polarizability make the adjacent alpha-carbon highly susceptible to nucleophilic attack. This enables robust, irreversible SN​2 alkylation of surface nucleophiles (such as thiols or amines) without the reversibility issues sometimes seen in maleimide-thiol linkages.

  • The PEG3 Spacer: A short, discrete 3-unit ethylene glycol chain provides sufficient hydrophilicity to stabilize the nanoparticle in aqueous media without significantly increasing the hydrodynamic radius[2].

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group prevents unwanted self-condensation or side reactions during the initial alkylation. Once the stealth corona is established, the Boc group can be cleaved to reveal a highly reactive primary amine, priming the nanoparticle for the conjugation of targeting ligands (e.g., antibodies or peptides).

Reaction Pathway & Logical Workflow

The functionalization process is a two-stage chemical transformation. First, the nucleophilic nanoparticle surface attacks the electrophilic alkyl iodide. Second, an acidic cleavage removes the Boc protecting group.

G NP Nucleophilic NP (e.g., -SH or -NH2) SN2 SN2 Alkylation (Mild Base, 40°C) NP->SN2 Reagent BocNH-PEG3-CH2CH2I (Electrophile) Reagent->SN2 BocNP Boc-PEG3-NP (Stealth Corona) SN2->BocNP  Iodide Displacement Deprotect Acidic Cleavage (TFA/DCM) BocNP->Deprotect AmineNP NH2-PEG3-NP (Reactive Surface) Deprotect->AmineNP  -CO2, -Isobutylene Bioconj Targeting Ligand Conjugation AmineNP->Bioconj  Amide Coupling

Workflow of NP surface functionalization via SN2 alkylation and subsequent Boc deprotection.

Self-Validating Experimental Protocol

Note: This protocol uses thiolated silica nanoparticles ( SiO2​ -SH NPs) as a model system, but the chemistry is broadly applicable to any nucleophile-rich nanoparticle surface (e.g., gold, polymeric, or lipid-based NPs).

Phase 1: SN​2 Alkylation of the Nanoparticle Surface

Causality: N,N-Dimethylformamide (DMF) is chosen as an aprotic polar solvent to maximize the nucleophilicity of the surface thiols and solubilize the PEG reagent without participating in hydrogen bonding that could dampen the SN​2 reaction.

  • Dispersion: Suspend 10 mg of SiO2​ -SH NPs in 5 mL of anhydrous DMF. Sonicate in a bath sonicator for 10 minutes to disrupt aggregates and ensure monodispersity.

  • Deprotonation: Add 2.0 molar equivalents (relative to the calculated surface thiol density) of N,N-Diisopropylethylamine (DIPEA). Why DIPEA? It is a non-nucleophilic base that efficiently deprotonates the thiols to highly reactive thiolate anions without competing for the alkyl iodide.

  • Alkylation: Dissolve 5 mg of BocNH-PEG3-CH2CH2I in 1 mL of anhydrous DMF. Add this solution dropwise to the NP suspension under vigorous magnetic stirring.

  • Thermal Activation: Stir the reaction at 40°C for 12 hours under an inert Argon atmosphere. Why 40°C? Mild heating provides the activation energy necessary to overcome the steric hindrance at the solid-liquid interface while preventing the thermal degradation of the PEG chain.

  • Purification: Centrifuge the suspension at 12,000 × g for 15 minutes. Discard the supernatant to remove unreacted PEG and DIPEA salts. Wash the pellet three times with absolute ethanol and twice with deionized (DI) water.

Phase 2: In-Process Validation (Barium/Iodide Assay)

Causality: Before proceeding to deprotection, it is critical to confirm successful PEGylation. The colorimetric Barium/Iodide assay complexes directly with the repeating ether units of the PEG backbone, allowing for the direct quantification of surface coverage on intact nanoparticles[1][3].

  • Extract a 100 µL aliquot of the purified Boc-PEG3-NP suspension.

  • Add 20 µL of 5% BaCl2​ solution and 20 µL of 0.1 M I2​/KI solution.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 535 nm using a microplate reader. Compare the results against a standard curve generated from free BocNH-PEG3-CH2CH2I to quantify the PEG grafting density.

Phase 3: Boc Deprotection to Yield Reactive Amines

Causality: The Boc group must be removed to expose the primary amine for downstream bioconjugation. Trifluoroacetic acid (TFA) facilitates this via acid-catalyzed cleavage, releasing gaseous carbon dioxide and isobutylene, which drives the reaction to completion.

  • Resuspend the validated Boc-PEG3-NPs in 2 mL of anhydrous Dichloromethane (DCM).

  • Add 2 mL of Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio. Stir continuously at room temperature for 2 hours.

  • Neutralization & Purification: Evaporate the TFA/DCM mixture under a gentle stream of nitrogen gas. Resuspend the resulting pellet in 0.1 M Sodium Bicarbonate buffer (pH 8.0) to neutralize any residual acid.

  • Wash the nanoparticles three times with DI water via centrifugation (12,000 × g, 15 min) to yield the final NH2​ -PEG3-NPs.

Quantitative Data Tracking

A robust protocol requires continuous physical characterization. Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (Zeta Potential) should be used to track the step-by-step evolution of the nanoparticle surface.

Table 1: Expected Physicochemical Evolution of Functionalized Silica NPs

Nanoparticle StateHydrodynamic Diameter (nm)Zeta Potential (mV at pH 7.4)Surface Functionality
Bare SiO2​ -SH NP 50.2 ± 1.5-35.4 ± 2.1Nucleophilic (-SH)
Boc-PEG3-NP 54.8 ± 1.8-12.3 ± 1.5Stealth / Protected
NH2​ -PEG3-NP 54.5 ± 1.7+18.6 ± 2.0Electrophile-Reactive ( −NH2​ )

Data Interpretation: The slight increase in hydrodynamic diameter confirms the addition of the PEG corona. The dramatic shifts in Zeta potential—from highly negative (thiolate/silanol dominance) to near-neutral (PEG masking), and finally to positive (protonated primary amines)—serve as a self-validating physical proof of successful step-by-step synthesis.

References

  • Childs, C., & Kurfürst, M. (2025). Direct Quantification of PEGylation for Intact Bioconjugates and Nanoparticles by the Colorimetric Barium/Iodide Assay. American Chemical Society (Biomacromolecules). Available at:[Link]

  • MDPI. (2025). The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. Pharmaceutics. Available at:[Link]

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Troubleshooting & Optimization

Improving SN2 reaction yield with BocNH-PEG3-CH2CH2I

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the kinetic and thermodynamic hurdles of bioconjugation.

BocNH-PEG3-CH2CH2I is a highly versatile bifunctional linker. However, its terminal primary iodide and flexible polyether backbone present unique challenges during nucleophilic substitution (S N​ 2). This guide synthesizes field-proven methodologies, mechanistic causality, and authoritative data to help you troubleshoot and optimize your PEGylation workflows.

Diagnostic Workflow: Identifying the Bottleneck

Before altering your protocol, use the following logic flow to diagnose the specific mechanistic failure in your reaction.

SN2_Optimization Start Low Yield with BocNH-PEG3-I? Q1 Alkene byproduct (E2 Elimination)? Start->Q1 Sol1 Decrease Temp. Use weaker base. Q1->Sol1 Yes Q2 Unreacted Starting Material? Q1->Q2 No Sol2 Use DMSO/DMF. Add 18-Crown-6. Q2->Sol2 Yes Q3 Boc Deprotection or PEG Degradation? Q2->Q3 No Sol3 Ensure strictly anhydrous conditions. Q3->Sol3 Yes

Diagnostic logic flow for troubleshooting low SN2 yields with BocNH-PEG3-CH2CH2I.

Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing a low yield of my PEGylated product alongside a significant amount of alkene byproducts? A: This is a classic case of E2 (bimolecular elimination) competing with the desired S N​ 2 pathway. Iodide is an exceptional leaving group because the activation barrier to nucleophilic substitution is significantly smaller for alkyl iodides than for other halides[1]. However, this high reactivity also makes the adjacent β -protons highly susceptible to abstraction by strong bases. Causality & Solution: If you are using strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), the reaction is kinetically driven toward elimination. Switch to a milder, non-nucleophilic base such as Potassium Carbonate (K 2​ CO 3​ ) or N,N-Diisopropylethylamine (DIPEA). Furthermore, lower your reaction temperature; E2 has a higher entropy of activation than S N​ 2, meaning elimination is disproportionately favored at elevated temperatures.

Q2: How do I choose the optimal base and solvent system for PEGylation with this reagent? A: The success of an S N​ 2 reaction is heavily dictated by the solvation state of the nucleophile. Polar aprotic solvents are mandatory because they solvate the counter-cation while leaving the nucleophilic anion "naked" and highly reactive. Causality & Solution: Empirical optimization studies on the coupling of complex molecules with PEG-spacers demonstrate that solvent and base selection drastically alter yields[2]. For instance, using K 2​ CO 3​ in DMSO provides an optimal balance of basicity and nucleophile activation, vastly outperforming other combinations[2].

Table 1: Optimization of Base and Solvent Parameters for PEGylation (Data reflects quantitative trends observed in the S N​ 2 coupling of complex indoles with PEG-spacers[2])

Base SystemSolventCoupling Yield (%)Mechanistic Observation
K 2​ CO 3​ DMSO 65% Optimal balance of basicity and nucleophile activation.
K 2​ CO 3​ DMF15%Suboptimal solubility and reaction kinetics in this specific system.
Cs 2​ CO 3​ DMSO28%Higher basicity led to competing side reactions (e.g., E2 elimination).
TEADMSO20%Insufficient deprotonation of the nucleophile.
NaHDMSO10%Strong base promoted rapid E2 elimination of the PEG-iodide.

Q3: My nucleophile is sterically hindered, and the reaction stalls. How can I drive it to completion without degrading the Boc group? A: The Boc (tert-butyloxycarbonyl) protecting group is generally stable to basic conditions but can degrade under prolonged heating (>80°C) or in the presence of acidic impurities. To accelerate the reaction without heat, you must increase the effective concentration of the reactive nucleophile. Causality & Solution: Use a phase-transfer catalyst or a chelating agent. If using K 2​ CO 3​ , adding a catalytic amount of 18-Crown-6 ether will sequester the potassium cation, vastly increasing the nucleophilicity of the anion. Alternatively, some advanced protocols successfully employ microwave irradiation with Cesium Carbonate (Cs 2​ CO 3​ ) and Sodium Iodide (NaI) to rapidly drive PEGylation before degradation pathways can compete[3].

Standard Operating Procedure: Optimized S N​ 2 PEGylation

This self-validating protocol is designed for the alkylation of a standard phenol or primary amine using BocNH-PEG3-CH2CH2I. It utilizes built-in purification checks to ensure high trustworthiness and reproducibility.

Materials Required:

  • Nucleophile (1.0 eq)

  • BocNH-PEG3-CH2CH2I (1.2 eq)

  • Anhydrous K 2​ CO 3​ (3.0 eq) - finely milled

  • 18-Crown-6 (0.1 eq) - optional, for sterically hindered substrates

  • Anhydrous DMSO (0.1 M relative to nucleophile)

Step-by-Step Methodology:

  • Preparation of the Nucleophile: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve the nucleophile (1.0 eq) in anhydrous DMSO.

    • Causality: Argon prevents oxidative degradation, while anhydrous DMSO prevents ambient moisture from acting as a competing nucleophile (which would hydrolyze the PEG-iodide into a PEG-alcohol).

  • Base Activation: Add finely milled anhydrous K 2​ CO 3​ (3.0 eq) to the solution. Stir at room temperature for 30 minutes.

    • Causality: Milling increases the surface area of the heterogeneous base, accelerating the deprotonation of the nucleophile to form the reactive anion.

  • Electrophile Addition: Dissolve BocNH-PEG3-CH2CH2I (1.2 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the reaction mixture over 10 minutes.

    • Causality: Dropwise addition keeps the steady-state concentration of the electrophile low, minimizing homocoupling or polyalkylation side reactions.

  • Reaction Progression: Heat the reaction to 40°C and stir for 12–18 hours. Monitor the consumption of the starting material by LC-MS.

    • Causality: 40°C provides enough thermal energy to overcome the S N​ 2 activation barrier[1] without providing enough energy to favor the higher-entropy E2 elimination pathway.

  • Quenching & Extraction (Self-Validating Step): Cool to room temperature. Quench with ice-cold saturated NH 4​ Cl solution. Extract 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers 5x with brine.

    • Causality: DMSO is notoriously difficult to remove and can ruin downstream chromatography. Multiple brine washes force the highly polar DMSO into the aqueous layer, leaving the hydrophobic Boc-protected PEG product isolated in the organic layer.

  • Purification: Dry over Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash chromatography (SiO 2​ , typically a gradient of DCM/MeOH).

References

  • Fluoro-pegylated (FPEG) Imaging Agents Targeting Aβ Aggregates - National Institutes of Health (NIH) -[Link][3]

  • Selective binding to monoamine oxidase A - Johannes Gutenberg-Universität Mainz -[Link][2]

  • Why is alkyl iodide more reactive than alkyl chloride in a Sn2 reaction? - r/chemhelp (Reddit) -[Link][1]

Sources

Preventing premature Boc deprotection during PEG3-Iodide coupling

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Premature Boc Deprotection During PEG3-Iodide Coupling

Welcome to the Technical Support Center for advanced PEGylation strategies. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with protecting group stability during conjugation reactions. As Senior Application Scientists, we provide not only solutions but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature Boc deprotection during PEG3-Iodide coupling?

The primary suspected cause is the iodide ion from the PEG3-Iodide reagent acting as a catalyst for Boc deprotection. While the Boc group is known for its stability under basic and nucleophilic conditions, it can be cleaved by methods not involving strong acids.[1][2][3] Research has demonstrated that molecular iodine can mediate the deprotection of N-Boc groups under neutral conditions.[4][5] The proposed mechanism involves the activation of the Boc carbonyl group by iodine, which weakens the C-O bond and leads to the removal of the protecting group.[4] In the context of a PEG3-Iodide coupling reaction, the iodide ion, especially at elevated temperatures, may facilitate a similar deprotection pathway.

Q2: Isn't the Boc group supposed to be stable to bases? Why is it being removed in my basic coupling reaction?

You are correct; the Boc group is generally stable to a wide range of basic conditions, which is a cornerstone of its use in orthogonal synthesis strategies.[2] However, the issue in PEG3-Iodide coupling is likely not a direct reaction with the base itself. Instead, the base's role is to deprotonate the amine of your substrate, making it nucleophilic enough to attack the PEG3-Iodide. The premature deprotection is more likely a synergistic effect of the iodide ion and reaction conditions like elevated temperature, which can facilitate the iodide-mediated deprotection mechanism.[3][4]

Q3: How can I confirm that premature Boc deprotection is occurring in my reaction?

The most reliable methods for detecting premature Boc deprotection are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

  • HPLC Analysis: You will observe a new, more polar peak corresponding to the deprotected amine or the deprotected, PEGylated product. By comparing the retention times of your starting material, desired product, and potential side products, you can monitor the extent of deprotection.

  • LC-MS Analysis: This is the most definitive method. You can identify the mass of the deprotected species. The mass of the Boc group is 100.12 g/mol , so you would look for product peaks that are 100.12 Da lighter than expected.[6]

Q4: Are there alternative protecting groups that are more stable under these conditions?

Yes, if premature Boc deprotection is a persistent issue, consider using a protecting group that is stable under the conditions required for PEG3-Iodide coupling. The most common alternatives are the Fmoc (9-fluorenylmethyloxycarbonyl) and Cbz (Carboxybenzyl) groups.

  • Fmoc Group: This group is base-labile and is typically removed with piperidine.[8] It is stable to the milder bases and conditions often used in alkylation reactions.

  • Cbz Group: This group is typically removed by hydrogenolysis and is stable to both acidic and basic conditions.[8]

The choice of an alternative protecting group will depend on the overall synthetic strategy and the other functional groups present in your molecule.

Troubleshooting Guide: Premature Boc Deprotection

This section provides a systematic approach to troubleshooting and preventing the undesired cleavage of the Boc protecting group during PEG3-Iodide coupling.

Issue 1: Significant Amount of Deprotected Starting Material or Product Observed

If you are observing significant premature Boc deprotection, the following workflow can help you diagnose and resolve the issue.

G cluster_temp Temperature Optimization cluster_base Base Optimization cluster_solvent Solvent Optimization cluster_pg Protecting Group Strategy start Problem: Premature Boc Deprotection temp Is Reaction Temperature > Room Temp? start->temp base What type of base are you using? temp->base Yes temp->base No temp_yes Reduce Temperature to RT or 0°C. Increase reaction time if necessary. solvent Analyze Solvent Choice base->solvent Non-nucleophilic (DIEA, DBU) base->solvent Nucleophilic/Strong (K2CO3, NaH) base_strong Switch to a non-nucleophilic, sterically hindered base like DIEA. protecting_group Consider Alternative Protecting Group solvent->protecting_group solvent_choice Use a polar aprotic solvent (e.g., DMF, Acetonitrile). Avoid protic solvents. pg_alt Switch to Fmoc or Cbz protecting group. G cluster_reaction Reaction Pathway start Low Yield & Complex Mixture deprotection Premature Boc Deprotection start->deprotection side_reaction Side Reaction of Deprotected Amine deprotection->side_reaction Boc_Amine Boc-Protected Amine Desired_Product Desired Boc-PEG-Amine Boc_Amine->Desired_Product Desired Coupling Deprotected_Amine Deprotected Amine Boc_Amine->Deprotected_Amine Premature Deprotection PEG_Iodide PEG3-Iodide PEG_Iodide->Desired_Product Di_PEG_Product Di-PEGylated Product PEG_Iodide->Di_PEG_Product Deprotected_Amine->Di_PEG_Product Further PEGylation

Caption: Potential reaction pathways leading to a complex product mixture.

Analysis and Solutions:

  • Identify the Side Products: Use LC-MS to identify the masses of the major side products. A common side product is the di-PEGylated species, where the amine has been deprotected and then reacts with a second molecule of PEG3-Iodide.

  • Optimize Reaction Stoichiometry:

    • Causality: Using a large excess of PEG3-Iodide can increase the concentration of iodide in the reaction, potentially accelerating premature deprotection. It also increases the likelihood of a second PEGylation event if deprotection occurs.

    • Solution: Use a smaller excess of the PEG3-Iodide reagent (e.g., 1.1 to 1.5 equivalents). This may require a longer reaction time but can significantly reduce the formation of side products.

  • Controlled Addition of Reagents:

    • Causality: Adding all reagents at once, especially at a higher temperature, can lead to a rapid initial deprotection.

    • Solution: Consider adding the PEG3-Iodide solution slowly over a period of time to the mixture of the Boc-protected amine and the base at a low temperature (e.g., 0 °C). This can help to maintain a low concentration of the alkylating agent and favor the desired mono-PEGylation.

Experimental Protocols

Protocol 1: Optimized PEG3-Iodide Coupling to a Boc-Protected Amine

This protocol is designed to minimize the risk of premature Boc deprotection.

Materials:

  • Boc-protected amine (1.0 eq)

  • PEG3-Iodide (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add DIEA to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the PEG3-Iodide in a small amount of anhydrous DMF.

  • Add the PEG3-Iodide solution dropwise to the cooled amine solution over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Remove the DMF under reduced pressure.

  • Purify the product using standard chromatographic techniques.

Protocol 2: Analytical Monitoring of the Reaction by HPLC

This protocol provides a general method for monitoring the progress of the coupling reaction and detecting premature deprotection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 214 nm and 280 nm (if aromatic residues are present).

Procedure:

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

  • Quench the aliquot with a small volume of water.

  • Dilute the quenched aliquot with the initial mobile phase conditions.

  • Inject the diluted sample onto the HPLC system.

  • Analyze the chromatogram for the disappearance of the starting material and the appearance of the desired product and any potential side products (e.g., deprotected starting material, deprotected product).

Data Summary

The following table provides a qualitative guide to selecting reaction parameters to minimize premature Boc deprotection.

ParameterRecommended ConditionRationale
Temperature 0 °C to Room TemperatureLower temperature minimizes the rate of the undesired deprotection side reaction. [3]
Base Non-nucleophilic, hindered (e.g., DIEA)Efficiently deprotonates the amine for coupling without promoting side reactions.
Solvent Polar Aprotic (e.g., DMF, Acetonitrile)Accelerates the desired SN2 coupling reaction, allowing for milder conditions. [4]
PEG3-Iodide Stoichiometry 1.1 - 1.5 equivalentsMinimizes excess iodide, reducing the potential for catalyzed deprotection.
Protecting Group Boc (optimized), Fmoc, or CbzIf Boc fails, Fmoc and Cbz offer greater stability under these conditions. [8]

References

  • Pal, M., et al. (2013). Iodine-Mediated Neutral and Selective N-Boc Deprotection. Journal of Chemistry, 2013, 1-5.
  • Karthikeyan, G., & Paramasivan, T. (2013). Iodine-Mediated Neutral and Selective N-Boc Deprotection. SciSpace.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • BenchChem. (2025). A Researcher's Guide to Amine Protection: Comparative Stability of Cbz, Boc, and Fmoc Groups.
  • BenchChem. (2026). BOC Deprotection.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Aouf, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25068-25075.
  • Creative PEGWorks.
  • BroadPharm. (2022). Protocol for Amino PEG.
  • Thermo Fisher Scientific. Instructions for the use of (PEG)n-Amine Reagents.
  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.
  • BenchChem. (2025). Application Notes and Protocols for LC-MS Analysis of Peptides Containing Amino-PEG12-Boc.
  • Siddaiah, V., et al. (2010). PEG-mediated Facile Protocol for N-Boc Protection of Amines. Chemistry Letters, 39(11), 1239-1241.
  • BenchChem. (2025). Navigating Boc Deprotection: A Guide to Preventing Side Products.
  • Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283-8286.
  • BenchChem. (2026). Troubleshooting guide for the N-protection of "3-Amino-1,1-diethoxypropan-2-ol".
  • Thermo Fisher Scientific. (2013). Monitoring Peptide PEGylation by HPLC with Charged Aerosol Detection.
  • BroadPharm. (2022). Protocol for Amino PEG.
  • Thermo Fisher Scientific.
  • Basha, G. M., et al. (2011). Simple and Efficient Method for N-Boc Protection of Amines Using PEG-400 as a Reaction Medium Under Mild Conditions.
  • BenchChem.
  • BOC Sciences.
  • Common Organic Chemistry. (2023). Boc Protection Mechanism (Boc2O).
  • Sigma-Aldrich.
  • Ren, H., et al. (2011). Simple and efficient CuI/PEG-400 system for amination of aryl halides with aqueous ammonia. Tetrahedron Letters, 52(29), 3710-3713.
  • Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility.
  • Pal, M., et al. (2013). Iodine-Mediated Neutral and Selective N-Boc Deprotection. Semantic Scholar.
  • ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection.
  • BenchChem. (2026). A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids.
  • D'Souza, D., & O'Doherty, G. A. (2020). Synthesis of PEG-Functionalized Amines Using Ruthenium-Catalyzed Hydrogen Borrowing. Organic Letters, 22(16), 6409-6414.
  • Iwasaki, K., et al. (2025). Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18. Accounts of Chemical Research.
  • AltaBioscience. Fmoc Amino Acids for SPPS.
  • Jackson, R. F. W., et al. (2008). Kinetic Studies on the Stability and Reactivity of β-Amino Alkylzinc Iodides Derived from Amino Acids. The Journal of Organic Chemistry, 73(21), 8344-8354.
  • Tsujikawa, K., et al. (2014). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 32(2), 317-323.
  • J&K Scientific LLC. (2026). BOC Protection and Deprotection.
  • Thermo Fisher Scientific.
  • Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002). Chemistry for peptide and protein PEGylation. Advanced drug delivery reviews, 54(4), 459-476.
  • BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Beilstein Journals. (2021). Stepwise PEG synthesis featuring deprotection and coupling in one pot.
  • Liskamp, R. M. J., et al. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14971-14980.
  • Goudreau, N., & Guindon, Y. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2841.

Sources

HPLC purification methods for BocNH-PEG3-CH2CH2I reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical challenges of purifying BocNH-PEG3-CH2CH2I (Boc-protected amino-PEG3-ethyl iodide). This heterobifunctional linker presents a unique trifecta of purification hurdles: an acid-sensitive protecting group, a UV-transparent polymer backbone, and a highly reactive, light-sensitive electrophile.

This guide bypasses generic advice to provide field-proven, mechanistically grounded protocols and troubleshooting logic.

Core Challenges & Mechanistic Causality

To successfully purify this molecule, you must understand the causality behind its degradation pathways:

  • Detector Invisibility: Polyethylene glycol (PEG) chains lack a conjugated π -system. The only chromophore is the Boc carbamate, which has a weak UV absorbance at ~210 nm. At this wavelength, solvent gradient baseline drift will obscure your product.

  • The Concentration Paradox (Boc Instability): Standard reverse-phase (RP) HPLC relies on 0.1% Trifluoroacetic Acid (TFA) to improve peak shape. While the Boc group survives the dilute acidic environment during the HPLC run, it rapidly degrades during post-run rotary evaporation. As the volatile water and acetonitrile evaporate, the TFA concentrates. The combination of heat and concentrated acid provides the activation energy for autocatalytic carbamate cleavage, releasing isobutylene and CO₂[1][2].

  • Iodide Reactivity: Alkyl iodides are susceptible to photolytic cleavage (generating iodine radicals) and base-catalyzed E2 elimination (yielding vinyl-PEG).

Detector & Mobile Phase Optimization

Detector Selection

Because UV detection is unreliable for PEG3 derivatives, evaporative aerosol detectors are mandatory.

Table 1: Quantitative Comparison of Detection Methods for PEG3

Detector TypeSensitivity for PEG3Gradient CompatibilityDetection MechanismRecommendation
UV (210 nm) PoorLow (Severe baseline drift)Chromophore absorbanceNot Recommended
ELSD ModerateHighLight scattering of dried particlesAcceptable[3]
CAD HighHighAerosol charge measurementHighly Recommended [4]

Mechanistic Insight: The Charged Aerosol Detector (CAD) is fundamentally more sensitive than the Evaporative Light Scattering Detector (ELSD) for low-molecular-weight molecules like PEG3. CAD measures charge proportional to particle mass, whereas ELSD relies on light scattering, which drops exponentially as particle size decreases below 50 nm[4].

Mobile Phase Selection

Table 2: Mobile Phase Additive Effects on Boc-PEG-Iodide

AdditivepH RangeEffect on Boc GroupEffect on IodideVolatility
0.1% TFA ~2.0High risk of deprotection during drying[1]StableHigh
0.1% Formic Acid ~2.7Moderate riskStableHigh
10 mM NH₄OAc ~6.5Stable Stable High (Sublimes)

Mechanistic Insight: To protect both the Boc group and the iodide, use a volatile, near-neutral buffer like 10 mM Ammonium Acetate (pH 6.5). If an acidic modifier like TFA is absolutely necessary for peak resolution, rotary evaporation is strictly prohibited ; you must freeze-dry the fractions[2].

Self-Validating Purification Protocol

This protocol is designed as a self-validating system to ensure product integrity at every step.

G A Crude BocNH-PEG3-CH2CH2I B RP-HPLC (C18 Column) A->B C Mobile Phase: H2O/MeCN (10 mM NH4OAc, pH 6.5) B->C D Detection: CAD / ELSD / MS (Avoid relying solely on UV) C->D E Fraction Collection (Amber vials, 4°C) D->E F Lyophilization (Direct freezing, no heat) E->F G Pure BocNH-PEG3-CH2CH2I F->G

Caption: Workflow for the HPLC purification and isolation of BocNH-PEG3-CH2CH2I.

Step-by-Step Methodology

Step 1: System Equilibration & Baseline Validation

  • Flush a C18 Preparative Column with Mobile Phase A (Water + 10 mM NH₄OAc) and Mobile Phase B (Acetonitrile).

  • Validation Check: Inject a blank (solvent only) and run the full gradient. Verify that the CAD/ELSD baseline remains flat. A drifting baseline indicates non-volatile contaminants in your solvents.

Step 2: Analytical Scale Injection

  • Inject 10 µL of a 1 mg/mL crude sample.

  • Run a gradient of 10% to 90% B over 15 minutes.

  • Validation Check: Identify the product peak using in-line MS. Look for unreacted precursor impurities (e.g., BocNH-PEG3-OTs or BocNH-PEG3-OH), which will elute at different retention times due to differing hydrophobicity.

Step 3: Preparative Scale Run & Fraction Collection

  • Scale up the injection volume based on column capacity.

  • Collect fractions into amber glass vials chilled in an ice bath to prevent photolytic and thermal degradation of the iodide.

Step 4: Lyophilization (Critical Step)

  • Immediately freeze the collected fractions on dry ice or liquid nitrogen.

  • Place the frozen fractions in a lyophilizer.

  • Causality Check: Lyophilization removes water and volatile additives via sublimation. Because the sample remains frozen, the thermal activation energy required for Boc deprotection is never reached, ensuring 100% preservation of the protecting group[2].

Troubleshooting FAQs

Troubleshooting Issue Impurity Detected in Final Product Q1 Mass = Expected - 100 Da (Boc Deprotection) Issue->Q1 Q2 Mass = Expected - 128 Da (HI Elimination) Issue->Q2 Sol1 Root Cause: Acid/Heat. Action: Switch to NH4OAc buffer and lyophilize. Q1->Sol1 Yes Sol2 Root Cause: Base/Heat/Light. Action: Shield from light, avoid pH > 7.5. Q2->Sol2 Yes

Caption: Diagnostic logic tree for resolving Boc-PEG-Iodide degradation issues.

Q: LC-MS shows a major impurity at [M - 100 Da]. What is it? A: This is the exact mass loss of the Boc group (loss of isobutylene and CO₂)[1]. It indicates acid-catalyzed deprotection occurred during post-run concentration. If you used TFA in your mobile phase and evaporated the solvent using a water bath, the concentrating acid destroyed the protecting group. Switch to lyophilization or a neutral buffer[2].

Q: LC-MS shows a mass of [M - 128 Da]. What happened to the iodide? A: This indicates the elimination of Hydrogen Iodide (HI), resulting in a vinyl-PEG derivative. This E2 elimination is triggered by basic conditions (pH > 7.5) or excessive heat. Ensure your mobile phase pH does not exceed 7.0 and avoid exposing the fractions to room temperature for extended periods.

Q: Why did my purified fractions turn pink or yellow over time? A: Alkyl iodides are highly light-sensitive. Ambient UV light causes photolytic cleavage, generating iodine radicals that dimerize to form molecular iodine (I₂), which imparts a pink or yellow tint to the solution. Always collect fractions in amber vials and store the final lyophilized product at -20°C in the dark.

Q: I am using ELSD, but I don't see my PEG3 peak, even though MS confirms it's there. Why? A: ELSD relies on the scattering of light by dried aerosol particles. For very low-molecular-weight PEGs (like PEG3), the particle size formed after solvent evaporation may be too small (<50 nm) to efficiently scatter light, resulting in a near-zero signal[4]. You must either increase the injection concentration, lower the ELSD evaporation temperature, or switch to a Charged Aerosol Detector (CAD).

References

  • BenchChem. "Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA)." BenchChem Protocols. 1

  • ResearchGate. "Why my BOC-protected compounds got deprotected during evaporation?" ResearchGate Q&A Forums. 2

  • Thermo Fisher Scientific. "CAD vs ELSD: Which HPLC Detector Is Your Better Option?" Thermo Fisher Knowledge Base. 4

  • Waters Corporation. "2420 Evaporative Light Scattering Detector: Analysis of Polyethylene Glycol." Waters Application Notes. 3

Sources

Troubleshooting incomplete alkylation with Boc-NH-PEG3-Iodide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bioconjugation and Linker Chemistry. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Alkylation with PEG-iodides is a delicate balance of nucleophilic substitution (SN2) kinetics, reagent integrity, and solvent microenvironments.

Below, you will find a diagnostic workflow, deep-dive FAQs explaining the causality of common failures, an optimization matrix, and a self-validating standard operating procedure (SOP) to ensure your Boc-NH-PEG3-Iodide alkylations reach completion.

Diagnostic Workflow for Alkylation Failures

Before adjusting your protocol, use the following logical decision tree to isolate the root cause of your incomplete alkylation.

TroubleshootingWorkflow Start Incomplete Alkylation Detected via LC-MS/TLC Check1 Is the Boc-NH-PEG3-Iodide reagent dark yellow/brown? Start->Check1 Sol1 Reagent degraded (I2 formed). Use fresh, light-protected reagent. Check1->Sol1 Yes Check2 Are you using a weak or insoluble base (e.g., K2CO3 in MeCN)? Check1->Check2 No Sol2 Switch to Cs2CO3 or NaH in DMF/DMSO for naked anion effect. Check2->Sol2 Yes Check3 Is the nucleophile sterically hindered or inherently weak? Check2->Check3 No Sol3 Increase temp to 50-60°C or add catalytic 18-crown-6. Check3->Sol3 Yes Check4 Is there a Boc-NH-PEG3-OH byproduct in the LC-MS? Check3->Check4 No Sol4 Moisture caused iodide hydrolysis. Use strictly anhydrous conditions. Check4->Sol4 Yes

Fig 1: Diagnostic decision tree for troubleshooting Boc-NH-PEG3-Iodide alkylation failures.

Deep-Dive FAQs: The Causality of Alkylation

Q1: My LC-MS shows unreacted starting material, and the Boc-NH-PEG3-Iodide I added was a dark brown oil. What happened? A1: Your electrophile has degraded. Iodide is an exceptional leaving group for SN2 reactions—far superior to chlorides or bromides due to its high polarizability and weaker C–I bond [1]. However, this reactivity makes it highly susceptible to photolytic cleavage. Exposure to light and ambient room temperature causes the C–I bond to break, generating iodine radicals that combine to form elemental iodine (I2), which turns the reagent dark brown or purple. Once degraded, the effective stoichiometry of your PEG linker drops, leading to incomplete conversion. Always store PEG-iodides at -20°C in the dark and use them while they are pale yellow or colorless [4].

Q2: I am using Potassium Carbonate (K2CO3) in Acetonitrile (MeCN), but my conversion stalls at 30%. How do I push the reaction to completion? A2: You are experiencing a kinetic bottleneck due to poor base solubility. K2CO3 is a lattice-bound, hard base that is nearly insoluble in moderately polar solvents like MeCN. This creates a heterogeneous reaction where the rate of nucleophile deprotonation is excruciatingly slow. The Fix: Switch to Cesium Carbonate (Cs2CO3) in N,N-Dimethylformamide (DMF). The larger, diffuse electron cloud of the Cesium cation loosely coordinates with the carbonate ion. This creates a "naked anion" effect, drastically increasing the effective basicity and solubility of the carbonate in organic media, thereby accelerating the SN2 substitution [2].

Q3: Will the Boc protecting group survive the basic conditions and heating required to force this alkylation? A3: Yes. The tert-butyloxycarbonyl (Boc) group is chemically inert to the basic and nucleophilic conditions required for SN2 alkylations [3]. Boc deprotection strictly requires strongly acidic conditions (e.g., Trifluoroacetic acid or HCl in Dioxane). You can safely heat your alkylation reaction to 60°C in the presence of strong bases like NaH or Cs2CO3 without risking premature deprotection of the PEG-amine terminus.

Q4: My LC-MS shows a massive byproduct peak corresponding to the mass of Boc-NH-PEG3-OH. Why is the iodide converting to an alcohol? A4: This is the result of alkaline hydrolysis. Competition between successful SN2 PEGylation and hydrolysis of the activated PEG is the most common reason for low yields [2]. If your solvent is not strictly anhydrous, or if your nucleophile is a hydrated salt, the hydroxide ions generated in the basic environment will act as competing nucleophiles. Hydroxide attacks the electrophilic carbon attached to the iodide, displacing it and forming the inactive PEG-alcohol.

Optimization Matrix for SN2 PEGylation

Use the following quantitative summary to select the ideal base and solvent pairing based on the pKa and steric nature of your target nucleophile.

Nucleophile TypeRecommended BaseRecommended SolventRelative Reaction RateSide Reaction RiskMechanistic Causality / Notes
Primary Amine DIPEA (2.0 eq)DMF or DCMModerateLowHomogeneous reaction. Amines are inherently nucleophilic; strong inorganic bases are unnecessary and risk over-alkylation.
Phenol / Aryl OH Cs2CO3 (1.5 eq)DMFHighLowCs+ provides the "naked anion" effect, ensuring rapid deprotonation of the phenol (pKa ~10) without degrading the PEG-iodide.
Aliphatic Alcohol NaH (1.2 eq)THF (Anhydrous)Very HighHigh (Hydrolysis)Aliphatic alcohols (pKa ~16) require strong, irreversible deprotonation. NaH generates the highly reactive alkoxide. Strictly moisture-free conditions required.
Thiol (-SH) K2CO3 (1.5 eq)MeCN or DMFVery HighModerate (Disulfides)Thiols are "soft" nucleophiles and excellent SN2 participants. Mild bases are sufficient. Degass solvents to prevent disulfide bond formation.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Materials Required:

  • Target Nucleophile (1.0 eq)

  • Boc-NH-PEG3-Iodide (1.2 to 1.5 eq)

  • Anhydrous DMF (AcroSeal™ or equivalent, <50 ppm H2O)

  • Cesium Carbonate (Cs2CO3) (1.5 to 2.0 eq) - Oven-dried prior to use.

Step 1: System Preparation & Deoxygenation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with Argon or dry N2.

  • Dissolve the target nucleophile in anhydrous DMF (0.1 M to 0.2 M concentration).

  • Validation Checkpoint: Ensure the solution is completely clear. If cloudy, the nucleophile may be insoluble in DMF; consider adding a co-solvent like THF.

Step 2: Nucleophile Activation (Deprotonation)

  • Add the oven-dried Cs2CO3 to the stirring solution in one portion.

  • Stir the suspension at room temperature (or up to 40°C for hindered substrates) for 30 to 45 minutes.

  • Causality Note: This pre-stirring period is critical. It allows the base to fully deprotonate the nucleophile, generating the reactive anion before the sensitive PEG-iodide is introduced, minimizing the risk of iodide hydrolysis.

Step 3: Electrophile Addition

  • Inspect the Boc-NH-PEG3-Iodide.

  • Validation Checkpoint: The reagent must be a pale yellow or clear oil. If it is dark brown, discard it and order a fresh batch.

  • Dissolve the Boc-NH-PEG3-Iodide in a minimal amount of anhydrous DMF (e.g., 1 mL).

  • Add the PEG-iodide solution dropwise to the reaction mixture over 5 minutes.

Step 4: Reaction Monitoring

  • Stir the reaction under Argon at room temperature (or heat to 50°C if the nucleophile is sterically hindered).

  • Take a 10 µL aliquot at 2 hours, quench into 100 µL of 50:50 Water/MeCN containing 0.1% Formic Acid, and analyze via LC-MS.

  • Validation Checkpoint: Look for the consumption of the nucleophile mass and the appearance of the product mass [M + Boc-NH-PEG3]. If the mass of Boc-NH-PEG3-OH is dominant, your system is wet.

Step 5: Workup and Isolation

  • Once complete, quench the reaction by adding water (3x the reaction volume) to dissolve the inorganic salts.

  • Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

References

  • Alkyne-PEG3-iodide (A270037) . Antibodies.com. Available at:[Link]

  • Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions . American Chemical Society. Available at:[Link]

Optimizing base and solvent choice for BocNH-PEG3-CH2CH2I reactions

Author: BenchChem Technical Support Team. Date: April 2026

Title : Technical Support Center: Optimizing Base and Solvent for BocNH-PEG3-CH2CH2I Reactions

Introduction Welcome to the Technical Support Center for PEGylation and linker chemistry. This guide focuses on BocNH-PEG3-CH2CH2I (CAS: 1801273-41-5), a highly versatile heterobifunctional linker featuring an acid-sensitive Boc-protected amine and a highly reactive alkyl iodide. While the iodide acts as an excellent leaving group for nucleophilic substitution (SN2), it is also highly susceptible to competing elimination (E2) pathways. This guide provides field-proven insights into optimizing solvent and base conditions to maximize your conjugation yields.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why is solvent selection so critical for BocNH-PEG3-CH2CH2I reactions? A1: The reaction between an alkyl iodide and a nucleophile proceeds via an SN2 mechanism. Polar aprotic solvents (such as DMF, DMSO, and Acetonitrile) are optimal because they solvate cations effectively while leaving the nucleophilic anion "naked" and highly reactive[1]. Protic solvents (like ethanol or water) form hydrogen bonds with the nucleophile, significantly dampening its reactivity and slowing down the SN2 process[1].

Q2: How do I choose the right base to prevent elimination (E2) byproducts? A2: The terminal iodide is an excellent leaving group, meaning the adjacent beta-hydrogens are vulnerable to abstraction by strong bases, leading to the formation of a vinyl ether (E2 elimination)[1]. To prevent this, you must use a non-nucleophilic, sterically hindered base like DIPEA (N,N-Diisopropylethylamine) or mild inorganic bases like K₂CO₃ or Cs₂CO₃ . Strong bases (e.g., hydroxides, alkoxides) will almost exclusively drive the reaction toward the E2 elimination pathway[1][2].

Q3: When should I use DIPEA versus Cs₂CO₃? A3: The choice depends on your nucleophile:

  • For Amines: Use DIPEA. It is soluble in organic solvents, provides a homogeneous reaction mixture, and its steric bulk prevents it from competing with your target amine for the alkyl iodide[2].

  • For Phenols/Thiols: Use Cs₂CO₃. The "cesium effect" enhances the solubility of the carbonate in organic solvents and generates a highly reactive, weakly solvated phenoxide/thiolate anion that rapidly attacks the iodide before elimination can occur.

Section 2: Troubleshooting Guide

Issue 1: LC-MS shows a high percentage of elimination byproduct (Mass = Target - 128 Da for HI).

  • Root Cause: The base is too strong, or the reaction temperature is too high, shifting the kinetic competition from SN2 to E2[1].

  • Solution: Decrease the temperature to 20–25°C. If using a strong base, switch to a milder alternative like DIPEA or NaHCO₃. Ensure your nucleophile is fully dissolved before adding the base.

Issue 2: The reaction is stalled, and unreacted BocNH-PEG3-CH2CH2I remains.

  • Root Cause: The nucleophile is heavily solvated by a protic solvent, or the pH/basicity is insufficient to deprotonate the nucleophile[3].

  • Solution: Switch the solvent to anhydrous DMF or DMSO[3]. If reacting a thiol or amine, ensure the basicity is high enough to maintain the nucleophile in its active (deprotonated or free-base) state.

Issue 3: Loss of the Boc protecting group during the reaction.

  • Root Cause: The Boc group is acid-sensitive. Trace acids in degraded solvents (e.g., chloroform) or the generation of HI during the reaction can cause premature deprotection if not adequately neutralized.

  • Solution: Always use a slight molar excess of base (2.0–3.0 equivalents) relative to the alkyl iodide to immediately scavenge the generated HI.

Section 3: Optimization Matrices

Table 1: Solvent Selection Matrix for Alkyl Iodide SN2 Reactions

SolventTypeDielectric Constant (ε)SN2 Rate EnhancementE2 RiskRecommendations
DMF Polar Aprotic36.7ExcellentLowBest all-around solvent for amines and thiols.
DMSO Polar Aprotic46.7ExcellentLow-MedGreat for difficult-to-dissolve polar nucleophiles[3].
MeCN Polar Aprotic37.5GoodLowExcellent for Cs₂CO₃ mediated phenol alkylations.
EtOH Polar Protic24.5PoorMediumAvoid unless required for specific biological molecules.

Table 2: Base Selection Matrix

BaseTypepKa (Conjugate Acid)Homogeneity (in DMF)Best Used For
DIPEA Organic, Hindered~10.5HomogeneousPrimary/Secondary Amines
TEA Organic~10.7HomogeneousAmines (Slightly higher E2 risk than DIPEA)
Cs₂CO₃ Inorganic~10.3HeterogeneousPhenols, Alcohols, Thiols
NaOMe Strong Alkoxide~15.5HomogeneousAvoid - Drives E2 Elimination[1]

Section 4: Logical Workflows & Pathways

G A BocNH-PEG3-CH2CH2I (Alkyl Iodide) B Polar Aprotic Solvent + Mild/Hindered Base A->B Optimal C Strong Base and/or Heat A->C Sub-optimal D SN2 Pathway (Nucleophilic Substitution) B->D E E2 Pathway (Elimination) C->E F Target PEGylated Conjugate D->F G Vinyl Ether Byproduct E->G

Reaction pathway logic dictating SN2 substitution versus E2 elimination.

Workflow Step1 1. Assess Nucleophile (Amine, Thiol, OH) Step2 2. Select Solvent (DMF, MeCN, DMSO) Step1->Step2 Step3 3. Select Base (DIPEA vs Cs2CO3) Step2->Step3 Step4 4. Reaction Execution (Temp: 20-40°C) Step3->Step4 Step5 5. LC-MS Validation (Check SN2:E2 Ratio) Step4->Step5

Step-by-step optimization workflow for BocNH-PEG3-CH2CH2I alkylation.

Section 5: Self-Validating Experimental Protocol

Standard SN2 Alkylation of a Primary Amine with BocNH-PEG3-CH2CH2I This protocol is designed as a self-validating system. The built-in LC-MS checkpoints ensure that the reaction trajectory (SN2 vs. E2) is monitored before committing to the final workup.

Materials:

  • Target Primary Amine (1.0 eq)

  • BocNH-PEG3-CH2CH2I (1.1 eq)

  • Anhydrous DMF (Solvent)

  • DIPEA (2.5 eq)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve the target primary amine (1.0 eq) in anhydrous DMF to achieve a concentration of 0.1 M.

  • Base Addition: Add DIPEA (2.5 eq) to the solution. Stir for 5 minutes at room temperature to ensure the amine is fully free-based.

  • Electrophile Addition: Dissolve BocNH-PEG3-CH2CH2I (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture over 10 minutes. Causality: Dropwise addition prevents localized high concentrations of the electrophile, minimizing di-alkylation.

  • Reaction: Stir the mixture at room temperature (20–25°C) for 4 to 12 hours.

  • Self-Validation Checkpoint (LC-MS): After 4 hours, extract a 10 µL aliquot. Dilute with 990 µL of 50:50 Water:Methanol and inject into the LC-MS.

    • Validation Criteria: Look for the mass of the desired product [M+H]⁺. Check for the elimination byproduct (mass of BocNH-PEG3-CH=CH₂). If the starting amine is consumed and the E2 byproduct is <5%, proceed to workup. If the reaction is slow, gently heat to 40°C and re-check in 2 hours.

  • Workup: Quench the reaction with water. Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer 3 times with 5% aqueous LiCl or brine. Causality: Multiple aqueous washes are required to partition the DMF and DIPEA hydroiodide salts into the aqueous phase, leaving the pure conjugate in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Technical Support Center: Optimizing m-PEG2-Br PEGyl
  • Deciding SN1/SN2/E1/E2 - The Solvent, Master Organic Chemistry,
  • Alkyl Halide Reaction Map And Summary, Master Organic Chemistry,

Sources

Minimizing elimination side reactions with Boc-amino-PEG3-ethyl iodide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This technical guide is designed for researchers, chemists, and drug development professionals utilizing Boc-amino-PEG3-ethyl iodide for bioconjugation, linker synthesis, and targeted drug delivery.

When attaching this PEG linker to a target molecule, the primary goal is to drive a bimolecular nucleophilic substitution (SN2) reaction. However, researchers frequently encounter a competing side reaction: bimolecular elimination (E2), which consumes the reagent and generates an unwanted vinyl-PEG byproduct. This guide provides field-proven insights to troubleshoot and eliminate this issue.

Section 1: Mechanistic Insights & FAQs

Q: Why am I observing a vinyl ether byproduct instead of my desired PEGylated conjugate? A: Boc-amino-PEG3-ethyl iodide is a primary alkyl halide. While primary halides are generally excellent substrates for SN2 reactions[1], the iodide ion is an exceptional leaving group. If the nucleophile or the added base is too strong, it will abstract a beta-hydrogen adjacent to the iodide rather than attacking the electrophilic carbon. This triggers a competing E2 pathway[2], resulting in a terminal alkene (vinyl ether) PEG byproduct and unreacted starting material.

Q: How does temperature drive the competition between SN2 and E2? A: Thermodynamics play a critical role here. Elimination reactions have a higher activation energy and are more entropically favored than substitution reactions because one molecule cleaves into multiple products[2]. Consequently, increasing the reaction temperature accelerates the E2 rate exponentially compared to the SN2 rate[2]. To minimize elimination, the reaction must be maintained at the lowest temperature that still permits substitution.

Q: Does the PEG chain itself influence these side reactions? A: Yes. The repeating ether oxygens in the PEG3 linker can act as multidentate ligands for alkali metal cations (e.g., K⁺, Na⁺), functioning similarly to crown ethers. This chelation separates the ion pair of the base in solution. While this "naked anion" effect accelerates the desired SN2 attack, it also dramatically increases the basicity of the anion, which can inadvertently promote E2 elimination if the base is inherently strong.

Section 2: Troubleshooting Guide

Q: Which bases should I avoid, and which should I use? A: Avoid strong, bulky bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). Steric hindrance prevents bulky bases from accessing the electrophilic carbon, forcing them to abstract the more accessible beta-hydrogen, resulting almost exclusively in E2 products[1][3]. Instead, switch to a good nucleophile that is a weak base, or use mild, non-nucleophilic inorganic bases like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)[2][4].

Q: How do I select the optimal solvent? A: Polar protic solvents (like alcohols or water) hydrogen-bond with the nucleophile, drastically reducing its reactivity and often requiring elevated temperatures that favor elimination[2]. To maximize the SN2 pathway, utilize polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN)[2][5]. These solvents stabilize the transition state and leave the nucleophile reactive without disproportionately increasing basicity.

Troubleshooting Workflow

TroubleshootingWorkflow Start Issue: High Elimination Byproduct (Vinyl PEG Formation) CheckBase 1. Evaluate Base Strength Are you using NaH, KOtBu, or NaOH? Start->CheckBase ChangeBase Switch to milder base (e.g., K2CO3, Cs2CO3, DIPEA) CheckBase->ChangeBase Yes CheckTemp 2. Evaluate Temperature Is the reaction > 40°C? CheckBase->CheckTemp No ChangeBase->CheckTemp LowerTemp Reduce to 0°C - 25°C (E2 is entropically favored at high T) CheckTemp->LowerTemp Yes CheckSolvent 3. Evaluate Solvent Are you using a protic solvent? CheckTemp->CheckSolvent No LowerTemp->CheckSolvent ChangeSolvent Switch to Polar Aprotic (DMF, DMSO, MeCN) CheckSolvent->ChangeSolvent Yes Success Optimized SN2 Pathway High Yield PEGylation CheckSolvent->Success No ChangeSolvent->Success

Workflow for troubleshooting unwanted E2 elimination during PEGylation.

Reaction Condition Matrix
Reaction VariableE2 Promoting Factor (Avoid)SN2 Promoting Factor (Recommended)Expected SN2:E2 Ratio
Base Selection Strong/Bulky (NaH, KOtBu, LDA)Mild/Weak (K₂CO₃, Cs₂CO₃, DIPEA)< 10:90 (Bulky) vs > 90:10 (Mild)
Solvent Type Polar Protic (EtOH, H₂O)Polar Aprotic (DMF, DMSO, MeCN)Variable vs > 95:5
Temperature Elevated (> 60 °C)Low to Ambient (0 °C - 25 °C)< 50:50 vs > 90:10
Nucleophile Highly hindered (3° alkoxides)Unhindered (1° amines, thiolates)< 5:95 vs > 95:5

Section 3: Self-Validating Experimental Protocol

High-Yield SN2 PEGylation of a Phenol/Amine using Boc-amino-PEG3-ethyl iodide

Step 1: Reactant Preparation In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the nucleophile (e.g., primary amine or phenol) in anhydrous DMF[2]. Self-Validation Check: The solution must be completely clear. Any turbidity indicates moisture, which can lead to hydrolysis or protic interference.

Step 2: Base Addition Add 1.5 to 2.0 equivalents of finely milled anhydrous Cs₂CO₃[4]. Stir for 15 minutes at room temperature to pre-form the nucleophilic anion. Self-Validation Check: Observe the suspension dynamics. A lack of dark color change indicates no unwanted oxidation of the nucleophile.

Step 3: Alkyl Iodide Addition & Temperature Control Cool the reaction mixture to 0 °C using an ice bath. Add 1.1 equivalents of Boc-amino-PEG3-ethyl iodide dropwise. Gradually allow the reaction to warm to room temperature (20–25 °C) to maintain kinetic control and suppress E2[2]. Self-Validation Check: Monitor via TLC. The disappearance of the nucleophile spot and the appearance of a new, more polar spot indicates successful SN2. A non-polar UV-active spot migrating near the solvent front suggests the formation of the vinyl-PEG elimination byproduct.

Step 4: Quenching and LC-MS Confirmation Once TLC indicates completion (typically 12–48 hours)[4], quench the reaction with water and extract with Ethyl Acetate. Self-Validation Check: Analyze the organic layer via LC-MS. The desired SN2 product will exhibit a mass shift of +[M_PEG_reagent - 128] Da relative to the starting nucleophile. If E2 dominated, the chromatogram will show unconsumed nucleophile and a distinct peak for the eliminated vinyl-PEG species.

Sources

Technical Support Center: Troubleshooting BocNH-PEG3-CH2CH2I Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with BocNH-PEG3-CH2CH2I . This heterobifunctional linker is highly valuable for PROTAC synthesis and targeted protein degradation workflows, but its unique structure—a highly hydrophobic tert-butyloxycarbonyl (Boc) protecting group, a short triethylene glycol (PEG3) spacer, and a reactive alkyl iodide—creates a "perfect storm" for aqueous solubility issues.

Below, you will find diagnostic tools, mechanistic explanations, and field-proven protocols to ensure your conjugation reactions remain homogeneous and high-yielding.

Diagnostic Flowchart: Resolving Reagent Precipitation

When working with hydrophobic linkers, visual precipitation is the most common indicator of a failed reaction. Use the logical workflow below to diagnose and resolve solubility limits versus local solvent shock.

SolubilityLogic Issue Issue: Reagent Precipitation in Aqueous Buffer Check1 DMSO/DMF > 5%? Issue->Check1 Fix1 Increase to 5% Max (Monitor Protein Stability) Check1->Fix1 No Check2 Order of Addition? Check1->Check2 Yes Fix1->Check2 Fix2 Reverse Addition: Add Buffer to Reagent Check2->Fix2 Reagent to Buffer Check3 Still Precipitating? Check2->Check3 Buffer to Reagent Fix2->Check3 Fix3 Add 0.05% Tween-20 to Aqueous Buffer Check3->Fix3 Yes Resolved Homogeneous Solution Ready for Conjugation Check3->Resolved No Fix3->Resolved

Logical troubleshooting flowchart for resolving BocNH-PEG3-CH2CH2I precipitation.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does BocNH-PEG3-CH2CH2I precipitate instantly upon addition to my aqueous protein buffer?

Causality: Solubility is dictated by the hydrophobic-hydrophilic balance (LogP) of the molecule. The Boc protecting group is intensely hydrophobic. While polyethylene glycol (PEG) generally imparts water solubility, a1 is simply too short to provide the hydrodynamic volume necessary to mask the combined hydrophobicity of the Boc group and the terminal alkyl iodide[1]. When a concentrated stock of this reagent in an organic solvent is spiked directly into an aqueous buffer, the local dielectric constant drops precipitously. The reagent undergoes "solvent shock" and nucleates into a precipitate before it can disperse. Self-Validating Protocol: To confirm whether your issue is local solvent shock or an absolute solubility limit, perform a "reverse addition" (adding the aqueous buffer dropwise to the organic reagent stock). If the solution remains clear, the issue was local concentration shock. If it precipitates, you have exceeded the absolute aqueous solubility threshold.

Q2: What is the maximum amount of DMSO or DMF I can use without denaturing my protein?

Causality: Payload molecules with minimal aqueous solubility require 2 to ensure the conjugation reaction can proceed[2]. However, organic solvents disrupt the hydrogen-bonding network of the protein's hydration shell, leading to unfolding. Furthermore, increasing DMSO concentration increases the macroscopic viscosity of the solvent mixture. Because protein-ligand association rates are 3 of the DMSO-water mixture, higher DMSO levels will artificially slow down your conjugation kinetics[3]. Guideline: It is strictly recommended not to 4 in the final bioconjugation reaction[4].

Q3: How does the alkyl iodide group affect the reaction conditions compared to standard NHS-esters?

Causality: Alkyl iodides (CH2CH2I) react via a nucleophilic aliphatic substitution (SN2) mechanism. They are routinely used to 5 to free sulfhydryls (cysteines) to form stable thioether bonds[5]. Unlike NHS esters, which rapidly hydrolyze in water, alkyl iodides are relatively stable in aqueous media but are highly hydrophobic. Because the SN2 reaction is slower than maleimide-thiol Michael additions, longer incubation times are required, which exacerbates the need for long-term reagent solubility.

Q4: Can I use surfactants to improve solubility if I cannot increase the DMSO concentration?

Causality: Yes. If your target protein denatures at 5% DMSO, you can utilize micellar catalysis. Mild non-ionic surfactants (e.g., 0.01%–0.1% Tween-20) form micelles that encapsulate the hydrophobic Boc-PEG3-Iodide. This keeps the reagent dispersed in the aqueous phase and facilitates its collision with the protein target without requiring high organic solvent fractions.

Quantitative Data Presentation

Table 1: Co-Solvent and Additive Limits for Bioconjugation

Solvent / AdditiveRecommended Max (v/v)Impact on Protein StabilityImpact on Reaction Kinetics
DMSO 5% - 10%High risk of denaturation at >10%Increases viscosity; reduces association rate by up to 3x.
DMF 5%High risk of unfoldingCan lyse liposomes/proteins at high percentages.
Tween-20 0.1%Minimal (often stabilizes proteins)Enhances hydrophobic reagent dispersion via micellar encapsulation.

Optimized Step-by-Step Methodology

This protocol utilizes a reverse-addition technique to prevent local solvent shock, ensuring the hydrophobic linker remains in solution throughout the bioconjugation process.

ProtocolWorkflow Step1 1. Prepare 50 mM Stock (Anhydrous DMSO) Step3 3. Reverse Addition Add Protein TO Reagent Step1->Step3 Step2 2. Buffer Exchange Protein (pH 7.0-8.0, No Amines/Thiols) Step2->Step3 Step4 4. Maintain <5% DMSO v/v in Final Mixture Step3->Step4 Step5 5. Incubate 2-4h at RT (Monitor via LC-MS) Step4->Step5 Step6 6. Dialysis / SEC Purification (Regenerated Cellulose) Step5->Step6

Optimized step-by-step bioconjugation workflow for hydrophobic PEG-iodide linkers.

Protocol Steps:

Step 1: Reagent Stock Preparation Dissolve BocNH-PEG3-CH2CH2I in anhydrous, amine-free DMSO to a concentration of 50 mM. Self-Validation: Visually inspect the stock. A clear, colorless to pale-yellow solution confirms the reagent is fully dissolved and the iodide has not degraded.

Step 2: Protein Preparation Prepare the target protein at 1–5 mg/mL in a compatible conjugation buffer (e.g., 50 mM HEPES, pH 7.5–8.0). Ensure the buffer is strictly free of competing nucleophiles (no DTT, no Tris, no free amino acids).

Step 3: Reverse Addition (Critical Step) Calculate the required volume of the 50 mM reagent stock to achieve a 10- to 20-fold molar excess. Place this DMSO stock volume into a clean, dry reaction vial. While vortexing the vial gently, add the aqueous protein solution dropwise to the DMSO stock . Causality: Adding the aqueous phase to the organic phase ensures the reagent is never exposed to a 0% organic environment, bypassing the nucleation phase of precipitation.

Step 4: Incubation Incubate the reaction mixture at room temperature for 2 to 4 hours. Protect the vial from light, as alkyl iodides are photosensitive and can generate iodine radicals.

Step 5: Purification Remove unreacted reagent and residual DMSO using a regenerated cellulose dialysis cassette (e.g., 2K-10K MWCO) or a size exclusion chromatography (SEC) column. Note: Do not use cellulose acetate membranes, as DMSO will dissolve or compromise the structural integrity of the acetate polymer.

References

  • Fisher Scientific. "Medchemexpress LLC Boc-NH-PEG3 | 139115-92-7". 1

  • Encapsula NanoSciences. "Immunosome®-DBCO (PEGylated)". 4

  • PMC - NIH. "Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects". 3

  • PMC - NIH. "Arylation Chemistry for Bioconjugation". 5

  • ACS Publications. "Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition". 2

Sources

Validation & Comparative

1H and 13C NMR Reference Spectra for BocNH-PEG3-CH2CH2I: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

BocNH-PEG3-CH2CH2I (CAS 1801273-41-5) is a highly reactive, heterobifunctional polyethylene glycol (PEG) linker[1]. Featuring a tert-butyloxycarbonyl (Boc) protected amine on one terminus and an alkyl iodide on the other, it is a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[2]. Because the iodide leaving group is susceptible to light-induced degradation and elimination reactions over time, rigorous structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory before proceeding to expensive bioconjugation steps.

This guide objectively compares BocNH-PEG3-CH2CH2I against alternative PEG linkers, details the causality behind its unique NMR chemical shifts, and provides a self-validating experimental protocol for quality control.

Comparison Guide: Alkyl Iodide vs. Alternative Leaving Groups

When designing a bioconjugation workflow, scientists must balance linker reactivity with shelf stability. Below is an objective performance comparison of BocNH-PEG3-CH2CH2I against its bromide and tosylate counterparts.

Table 1: Performance Comparison of BocNH-PEG3-X Linkers
Linker VariantLeaving GroupSN2 ReactivityStorage StabilityKey NMR Differentiator (13C)
BocNH-PEG3-CH2CH2I Iodide (-I)Very High : Ideal for mild, room-temperature conjugations with sensitive biological nucleophiles.Moderate : Light and moisture sensitive; requires -20°C storage in the dark.CH2-I carbon heavily shielded at ~2.9 ppm .
BocNH-PEG3-CH2CH2Br Bromide (-Br)High : Often requires moderate heating or the addition of a catalyst (e.g., NaI for Finkelstein reaction).High : More resistant to elimination; stable at 4°C for extended periods.CH2-Br carbon appears at ~30.5 ppm .
BocNH-PEG3-CH2CH2OTs Tosylate (-OTs)High : Excellent for amine nucleophiles; bulky leaving group prevents side reactions.High : Highly stable viscous oil or solid.Aromatic carbons at 127-145 ppm ; Aryl-CH3 at ~21 ppm .

Causality of Choice: Iodide is a superior leaving group due to its large atomic radius and polarizability, which weakens the C-I bond and lowers the activation energy for nucleophilic attack. However, this same weak bond makes it prone to degradation, necessitating the strict NMR validation protocols outlined below.

Experimental Protocol: Self-Validating NMR Sample Preparation

To ensure the linker has not degraded, the NMR protocol must act as a self-validating system . By utilizing internal integration ratios, researchers can definitively prove the structural integrity of the molecule without relying on external standards.

Step-by-Step Methodology
  • Sample Weighing : Accurately weigh 15–20 mg of BocNH-PEG3-CH2CH2I for 1H NMR, or 40–50 mg for 13C NMR.

    • Causality: A higher concentration is required for 13C NMR due to the low natural abundance (1.1%) of the 13C isotope[3] and the lack of Nuclear Overhauser Effect (NOE) enhancement for the quaternary Boc carbon.

  • Solvent Addition : Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3 is non-polar enough to dissolve the PEG linker completely without inducing micelle formation. Furthermore, its residual solvent peak (7.26 ppm) does not overlap with the critical PEG backbone signals (3.5–3.8 ppm).

  • Homogenization : Vortex the NMR tube for 10 seconds to ensure no concentration gradients exist, which would otherwise broaden the spectral lines and ruin multiplet resolution.

  • Acquisition : Run a standard 1H sequence (e.g., zg30) with 16 scans, and a 13C sequence (e.g., zgpg30) with 512–1024 scans.

  • Self-Validation (The Integration Check) : Set the integration of the Boc tert-butyl singlet (~1.44 ppm) to exactly 9.00 . The triplet corresponding to the CH2-I group (~3.26 ppm) must integrate to exactly 2.00 ± 0.05 .

    • Causality: This internal 4.5:1 ratio proves the molecule is fully intact. A ratio higher than 4.5:1 indicates premature loss of the iodide leaving group (e.g., via elimination to form a vinyl ether), rendering the batch unsuitable for PROTAC assembly.

1H and 13C NMR Reference Spectra Data

The tables below provide the expected chemical shifts, multiplicities, and assignments for BocNH-PEG3-CH2CH2I in CDCl3 at 298 K.

Table 2: 1H NMR Reference Data (400 MHz, CDCl3)
Chemical Shift (ppm)MultiplicityCoupling Constant (J)IntegrationAssignment
1.44Singlet (s)-9H-C(CH 3)3 (Boc group)
3.26Triplet (t)6.9 Hz2H-CH 2-I
3.31Quartet (q)5.5 Hz2H-CH 2-NHBoc
3.54Triplet (t)5.2 Hz2H-CH 2-O (adjacent to NHBoc)
3.60 – 3.70Multiplet (m)-8H-O-CH 2-CH 2-O- (PEG backbone)
3.76Triplet (t)6.9 Hz2H-CH 2-O (adjacent to CH2-I)
5.05Broad Singlet (br s)-1H-NH - (Amide proton)
Table 3: 13C NMR Reference Data (100 MHz, CDCl3)
Chemical Shift (ppm)AssignmentMechanistic Note
2.9 -C H2-ISubject to the Heavy Atom Effect (see below).
28.4-C(C H3)3Boc methyl carbons.
40.4-C H2-NHBocAlpha carbon to the protected amine.
70.1 – 70.6PEG BackboneMultiple overlapping signals for the internal PEG carbons.
71.9-C H2-OCarbon adjacent to the CH2-I group.
79.2-C (CH3)3Quaternary carbon of the Boc group.
156.0-C =OCarbonyl carbon of the carbamate.
Mechanistic Insight: The "Heavy Atom Effect"

The most distinct and diagnostic feature of the 13C NMR spectrum is the terminal carbon bonded to the iodine atom, which appears at an unusually low frequency (~2.9 ppm ). Due to the abundance of electrons in iodine's p and d orbitals, spin-orbit coupling induces a massive shielding effect on the adjacent carbon. This relativistic phenomenon, known as the "heavy-atom effect on the light-atom shielding" (HALA effect), shifts the 13C resonance drastically upfield compared to standard alkyl chains,[4]. Verifying this specific peak is the ultimate confirmation that the iodide has not been substituted or eliminated.

Visualizing the Quality Control Workflow

The following logic diagram illustrates the self-validating workflow required before utilizing BocNH-PEG3-CH2CH2I in bioconjugation.

G A BocNH-PEG3-CH2CH2I Synthesis / Procurement B NMR Quality Control (Self-Validating System) A->B C1 1H NMR (CDCl3) Check Integrations: 9H (Boc) vs 2H (CH2-I) B->C1 C2 13C NMR (CDCl3) Verify Heavy Atom Effect (~2.9 ppm for CH2-I) B->C2 D Purity > 95% & Integrations Match? C1->D C2->D E Repurify (Flash Chromatography) D->E No F Bioconjugation / PROTAC Assembly D->F Yes E->B

Figure 1: Self-validating NMR QC and bioconjugation workflow for BocNH-PEG3-CH2CH2I.

References

  • ChemBK. "N-Boc-PEG3-bromide - PROTAC Linkers and Reference Information". ChemBK. Available at:[Link]

  • Colorado State University. "Short Intro to Nuclear Magnetic Resonance: The Heavy Atom Effect". CSU Chemistry. Available at:[Link]

  • Tomaselli, et al. "Heavy Halogen Atom Effect on 13C NMR Chemical Shifts. Experimental and Theoretical Study". ACS Publications. Available at: [Link]

  • Autschbach, J. "Relativistic heavy-neighbor-atom effects on NMR shifts: Concepts and trends across the periodic table". Magnetic Resonance in Chemistry. Available at:[Link]

Sources

Comparing PEG3 vs PEG4 linkers for PROTAC cell permeability

Author: BenchChem Technical Support Team. Date: April 2026

Optimizing PROTAC Cell Permeability: A Comparative Guide to PEG3 vs. PEG4 Linkers

As a Senior Application Scientist in targeted protein degradation, I frequently encounter a classic paradox in PROTAC development: a molecule exhibits sub-nanomolar biochemical binding affinity but fails to induce cellular degradation. Because PROTACs are heterobifunctional molecules that inherently violate Lipinski’s Rule of 5, poor cell permeability is the primary bottleneck preventing clinical translation[1].

The linker connecting the target protein ligand and the E3 ligase ligand is not merely a passive spacer; it is a critical driver of both membrane traversal and ternary complex geometry[]. Polyethylene glycol (PEG) linkers are the industry standard due to their synthetic accessibility and predictable physicochemical properties[]. However, the decision between closely related lengths—specifically PEG3 and PEG4—can drastically alter a molecule's pharmacokinetic fate. This guide objectively compares PEG3 and PEG4 linkers, detailing the causality behind their permeability differences and providing self-validating protocols for empirical assessment.

Part 1: The Chemistry of Permeability: PEG3 vs. PEG4

The "Chameleon" Effect and the Gauche Penalty

To cross the hydrophobic lipid bilayer, PROTACs must temporarily hide their polarity. PEG linkers facilitate this through a phenomenon known as "chameleonicity." In the nonpolar environment of the cell membrane, the gauche effect drives the flexible PEG chain into folded conformations[4]. This folding allows the molecule to form intramolecular hydrogen bonds (IMHBs), effectively shielding polar atoms and reducing the solvent-accessible 3D polar surface area (SA 3D PSA)[4].

The Entropic Cost of Elongation

Transitioning from a PEG3 to a PEG4 linker means adding a single ethylene glycol unit. While this provides an additional ~3.5 Å of contour length to optimize the spatial distance between the target and the E3 ligase, it adds 44 Da of molecular mass and introduces an additional hydrogen-bond acceptor (the ether oxygen)[].

This elongation introduces a severe entropic penalty. The increased flexibility of the PEG4 chain means it must overcome a higher energy barrier to adopt the highly specific, folded conformation required for membrane insertion[1]. Consequently, researchers frequently observe that the addition of just one PEG unit can reduce passive permeability by up to 50%[1].

Part 2: Comparative Data Analysis

The choice between PEG3 and PEG4 is an exercise in balancing opposing forces: passive permeability versus ternary complex geometry. The tables below summarize the physicochemical shifts and the resulting impact on degradation efficacy, using well-documented BRD4-targeting PROTACs as a model system.

Table 1: Physicochemical & Permeability Shifts (PEG3 vs. PEG4)

PropertyPEG3 LinkerPEG4 LinkerMechanistic Impact on Permeability
Molecular Weight Baseline+44 DaHeavier molecules suffer decreased passive diffusion rates[].
Contour Length ~10.5 Å~14.0 ÅLonger chains increase the entropic penalty during membrane folding[1][].
H-Bond Acceptors Baseline+1 (Ether Oxygen)Increases the desolvation energy required to enter the lipid bilayer[1].
Apparent Permeability ( Papp​ ) HigherLower (~50% reduction)PEG3 traverses artificial and cellular membranes more efficiently[1].

Table 2: The Permeability vs. Efficacy Paradox (BRD4-Targeting PROTACs)

Note: Data synthesized from comparative studies of BRD4-targeting PROTACs[5].

Linker Length DC50​ (nM) Dmax​ (%)Mechanistic Observation
PEG3 5585High permeability, but sub-optimal ternary complex geometry limits ubiquitination[5].
PEG4 2095Lower permeability, but superior spatial orientation yields a highly productive ternary complex[5].

Insight: While PEG3 offers superior passive permeability, PEG4 often yields better overall degradation efficacy ( DC50​ ) for specific targets[5]. A highly permeable PROTAC (PEG3) that forms a poor ternary complex will fail, just as a poorly permeable PROTAC (PEG>6) with perfect geometry will fail.

Part 3: Mechanistic Visualization

The following workflow illustrates the logical relationship between linker selection, physicochemical properties, and the ultimate formation of the degradation complex.

G Start PROTAC Linker Selection PEG3 PEG3 Linker (Shorter Contour Length) Start->PEG3 PEG4 PEG4 Linker (+44 Da, +1 H-Bond Acceptor) Start->PEG4 Prop3 Lower TPSA Reduced Entropic Penalty PEG3->Prop3 Prop4 Higher TPSA Increased Flexibility PEG4->Prop4 Perm3 Higher Passive Permeability (Efficient Membrane Crossing) Prop3->Perm3 Perm4 Lower Passive Permeability (Higher Desolvation Cost) Prop4->Perm4 Ternary Ternary Complex Formation (Empirical Geometry Optimization) Perm3->Ternary Perm4->Ternary

Caption: Logical workflow comparing PEG3 and PEG4 properties and their impact on PROTAC permeability.

Part 4: Experimental Protocols for Permeability Assessment

Because biochemical binding does not guarantee cellular degradation, permeability must be empirically validated[1]. To ensure scientific integrity, the following protocols form a self-validating system : Protocol 1 measures passive diffusion in isolation, while Protocol 2 confirms that the PROTAC successfully evaded active efflux pumps to engage the target inside a living cell.

Protocol 1: Modified PAMPA for Heterobifunctional Degraders

Standard Parallel Artificial Membrane Permeability Assays (PAMPA) often fail for PROTACs due to their high lipophilicity, which leads to membrane retention and non-specific binding to plasticware. This protocol is optimized with a lipid blend and a protein sink to accurately model passive diffusion[1].

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) supplemented with 1% BSA to each well of a 96-well acceptor plate. Causality: BSA acts as a thermodynamic sink, mimicking intracellular proteins and driving the concentration gradient while preventing non-specific binding.

  • Coat Donor Plate: Carefully apply 5 µL of a 20% (w/v) dodecane solution of lecithin to the filter membrane of each well in the donor plate. Allow the lipid to impregnate the filter for 5 minutes[1].

  • Prepare Donor Solutions: Dilute the PEG3 and PEG4 PROTACs in PBS to a final concentration of 10 µM. Ensure the final DMSO concentration is strictly <1% to prevent artificial membrane disruption[1].

  • Incubation: Assemble the donor and acceptor plates. Incubate at 37°C for 16 hours under gentle agitation (150 rpm).

  • Sample Collection & Analysis: Separate the plates. Quantify the PROTAC concentration in both donor and acceptor wells using a validated LC-MS/MS method[1].

  • Calculation: Calculate the apparent permeability coefficient ( Papp​ ) using the formula:

    Papp​=(−Vd​∗Va​)/((Vd​+Va​)∗Area∗Time)∗ln(1−[Drug]acceptor​/[Drug]equilibrium​) [1].
Protocol 2: Intracellular Target Engagement (NanoBRET)

While PAMPA confirms passive diffusion, NanoBRET validates that the PROTAC has successfully crossed the live cell membrane, maintained an active conformation, and engaged the intracellular target.

  • Transfection: Transfect HEK293 cells with a plasmid encoding your Target Protein fused to NanoLuc luciferase.

  • Plating: Seed the transfected cells into a 384-well white assay plate at 10,000 cells/well. Incubate for 24 hours at 37°C.

  • Tracer Addition: Add a cell-permeable fluorescent NanoBRET tracer (at its predetermined Kd​ concentration) to the cells.

  • PROTAC Treatment: Add serial dilutions of the PEG3 and PEG4 PROTACs (ranging from 0.1 nM to 10 µM). Incubate for 2 hours at 37°C. Causality: As the PROTAC permeates the cell, it competitively displaces the fluorescent tracer from the NanoLuc-Target fusion.

  • Substrate Addition: Add NanoBRET Nano-Glo Substrate to all wells.

  • Analysis: Read luminescence at 460 nm (donor) and 618 nm (acceptor) on a microplate reader. Calculate the BRET ratio. A dose-dependent decrease in the BRET ratio confirms successful intracellular permeability and target engagement.

Sources

A Guide to LC-MS Analysis and Exact Mass Validation of BocNH-PEG3-CH2CH2I: A Comparative Approach for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug development, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the precise characterization of linker molecules is not merely a procedural step but a cornerstone of therapeutic efficacy and safety.[1][2] BocNH-PEG3-CH2CH2I, a heterobifunctional linker incorporating a Boc-protected amine, a flexible tri-ethylene glycol (PEG3) spacer, and a reactive iodoethyl group, exemplifies the molecular complexity that demands rigorous analytical scrutiny. Its defined structure and molecular weight are critical for ensuring the quality and purity of resulting conjugates.[3] This guide provides an in-depth, experience-driven protocol for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis and exact mass validation of this key synthetic building block, comparing and contrasting methodological choices to empower researchers with the rationale for robust and reliable characterization.

The hyphenation of liquid chromatography with mass spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis due to its high throughput, selectivity, and sensitivity.[4] This powerful combination allows for the separation of complex mixtures and the precise identification of individual components based on their mass-to-charge ratio (m/z).[4][5] For a molecule like BocNH-PEG3-CH2CH2I, LC-MS serves not only to confirm its identity but also to assess its purity, a critical parameter in drug development.

The Imperative of Exact Mass Validation

While nominal mass provides the integer mass of a molecule, exact mass measurement, typically achieved with high-resolution mass spectrometers like Time-of-Flight (TOF) or Orbitrap instruments, provides a highly accurate mass value, often to within a few parts per million (ppm).[6] This precision is paramount for several reasons:

  • Unambiguous Formula Confirmation: Exact mass allows for the confident determination of the elemental composition of a molecule, significantly reducing the pool of potential chemical formulas for a given mass.

  • Impurity Profiling: Subtle differences in mass can reveal the presence of closely related impurities or degradation products that may not be resolved chromatographically.

  • Confidence in Identity: In the context of complex synthetic pathways, exact mass validation provides a definitive checkpoint, ensuring the correct molecule is advancing to the next stage.

The inherent instability of some protecting groups, like the tert-butyloxycarbonyl (Boc) group, under certain MS conditions can present a challenge, making robust validation even more critical.[7]

Experimental Design: A Step-by-Step Protocol with Comparative Insights

This section details a comprehensive workflow for the LC-MS analysis and exact mass validation of BocNH-PEG3-CH2CH2I. The rationale behind each step is explained, and alternative approaches are discussed to provide a comparative perspective.

Workflow Overview

LC-MS Workflow Figure 1: Experimental Workflow for LC-MS Analysis cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis & Validation SamplePrep 1. Sample Reconstitution Dilution 2. Serial Dilution SamplePrep->Dilution Injection 3. Injection Dilution->Injection Column 4. Reversed-Phase C18 Column Injection->Column Gradient 5. Gradient Elution Column->Gradient Ionization 6. ESI+ Gradient->Ionization Acquisition 7. Full Scan (High-Res) Ionization->Acquisition TIC 8. Chromatogram Review Acquisition->TIC MassSpec 9. Mass Spectrum Extraction TIC->MassSpec Validation 10. Exact Mass Validation MassSpec->Validation

Caption: Overall workflow from sample preparation to data analysis.

Part 1: Sample Preparation - The Foundation of Quality Data

Proper sample preparation is crucial for reproducible and reliable LC-MS analysis.[8] The goal is to dissolve the analyte in a solvent compatible with the initial mobile phase conditions to ensure good peak shape and prevent precipitation on the column.

Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of BocNH-PEG3-CH2CH2I and dissolve it in 1 mL of a 50:50 (v/v) mixture of acetonitrile and LC-MS grade water. This creates a 1 mg/mL stock solution.

    • Expert Insight: The use of a water/acetonitrile mixture is a good starting point for many small molecules. For hydrophobic compounds like those with a Boc group, ensuring sufficient organic solvent is key to prevent adsorption to container surfaces.[8]

  • Working Solution Preparation: Perform a serial dilution of the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.[3]

    • Comparative Note: While some protocols might suggest dissolving directly in the initial mobile phase, creating a more concentrated stock in a stronger solvent ensures complete dissolution before the final dilution.

Part 2: Liquid Chromatography - Achieving Optimal Separation

The choice of the LC column and mobile phase is critical for retaining and resolving the analyte of interest from any impurities. A standard reversed-phase method is generally suitable for molecules of this nature.[8][9]

Table 1: Recommended LC Parameters

ParameterRecommended SettingRationale & Alternatives
Column C18, 2.1 x 50-100 mm, 1.8 µmA C18 column provides good retention for moderately polar to nonpolar compounds. Shorter columns offer faster analysis times, while longer columns provide higher resolution. A C8 column could be considered if retention is too strong.[9]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that aids in the protonation of analytes in positive ion mode ESI, enhancing sensitivity.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase LC due to its low viscosity and UV transparency. Methanol is a viable alternative.
Gradient 5% to 95% B over 5-10 minutesA gradient elution is necessary to elute compounds with a range of polarities and to ensure the column is adequately cleaned between injections.[9]
Flow Rate 0.3 - 0.5 mL/minThis flow rate is suitable for a 2.1 mm ID column and is compatible with standard ESI sources.
Column Temp. 30-40 °CElevated temperatures can improve peak shape and reduce backpressure.
Injection Vol. 1-5 µLThe injection volume should be optimized to avoid overloading the column while ensuring adequate signal intensity.
Part 3: Mass Spectrometry - Unveiling the Molecular Identity

The mass spectrometer settings will determine the quality and accuracy of the mass data obtained. For exact mass validation, a high-resolution instrument is essential.

Table 2: Recommended MS Parameters

ParameterRecommended SettingRationale & Alternatives
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar and semi-polar molecules. The presence of the amine group in BocNH-PEG3-CH2CH2I makes it readily protonated in positive ion mode.
Scan Mode Full ScanA full scan is necessary to detect all ions within a specified m/z range, which is essential for identifying the parent ion and any potential impurities.
Mass Range m/z 100-1000This range will comfortably encompass the expected m/z of the analyte and potential fragments or adducts.
Capillary Voltage 3-4 kVThis voltage is a good starting point for ESI and should be optimized for maximum signal intensity.
Source Temp. 120-150 °CThe source temperature aids in desolvation of the analyte ions.
Desolvation Temp. 350-450 °CHigher temperatures are required to remove the solvent from the ESI droplets.
Data Acquisition High Resolution (e.g., >10,000 FWHM)High resolution is critical for accurate mass measurement and distinguishing between isobaric species.[6]

Expert Insight on Halogenated Compounds: Iodine is monoisotopic (100% ¹²⁷I), so unlike chlorine or bromine containing compounds, no characteristic isotopic pattern will be observed for the parent ion.[10] However, the C-I bond is relatively weak and can lead to characteristic neutral losses or the observation of an iodide fragment in some cases, which can be a useful diagnostic tool.[11][12][13]

Results and Discussion: From Data to Definitive Validation

Chromatographic Performance

The primary goal of the LC separation is to obtain a sharp, symmetrical peak for the analyte. The retention time should be reproducible across multiple injections. The Boc-protected amine makes the molecule relatively hydrophobic, so it is expected to be well-retained on a C18 column.

Exact Mass Validation

The core of this analysis is the comparison of the experimentally measured exact mass with the theoretically calculated exact mass.

Theoretical Exact Mass Calculation:

The chemical formula for BocNH-PEG3-CH2CH2I is C₁₃H₂₆INO₅.[14][15] The theoretical monoisotopic mass can be calculated using the exact masses of the most abundant isotopes of each element:

  • C: 12.000000

  • H: 1.007825

  • I: 126.904473

  • N: 14.003074

  • O: 15.994915

Calculated Monoisotopic Mass (M): 403.08558

Expected Ion in ESI+: The most common ion formed in ESI+ is the protonated molecule, [M+H]⁺.

Theoretical m/z for [M+H]⁺: 403.08558 + 1.007825 = 404.09341

Table 3: Example Exact Mass Validation Data

IonTheoretical m/zObserved m/zMass Error (ppm)
[M+H]⁺404.09341404.09319-0.54

Mass Accuracy Calculation:

Mass Error (ppm) = [(Observed m/z - Theoretical m/z) / Theoretical m/z] * 1,000,000

A mass error of less than 5 ppm is generally considered acceptable for confident formula confirmation in small molecule analysis.

Comparative Analysis of Potential Adducts

In ESI, it is common to observe other adducts in addition to the protonated molecule. Identifying these can provide further confidence in the molecular weight of the analyte.

Table 4: Common Adducts and Their Theoretical m/z

AdductTheoretical m/z
[M+Na]⁺426.07535
[M+K]⁺442.04929
[M+NH₄]⁺421.12006

The presence of these adducts at their calculated exact masses would further validate the assigned structure.

Troubleshooting and Advanced Considerations

  • Poor Peak Shape: Tailing peaks can be caused by secondary interactions with the stationary phase. Increasing the column temperature or adjusting the mobile phase pH can often mitigate this.[16] For amines, operating at a lower pH ensures the amine is protonated and less likely to interact with residual silanols on the silica-based column.

  • Low Sensitivity: If the signal is weak, consider optimizing the ESI source parameters (voltages, gas flows, and temperatures). Ensure the sample concentration is appropriate and that the mobile phase is conducive to ionization.

  • In-source Fragmentation: The Boc group can sometimes be labile in the mass spectrometer source. If a significant ion corresponding to the loss of the Boc group (or isobutylene) is observed, consider reducing the source fragmentation energy (e.g., cone voltage).

Conclusion

The rigorous LC-MS analysis and exact mass validation of BocNH-PEG3-CH2CH2I is a critical quality control step in the synthesis of this important linker for drug development. By employing a systematic approach to sample preparation, chromatographic separation, and high-resolution mass spectrometric detection, researchers can confidently confirm the identity and purity of this key reagent. Understanding the rationale behind methodological choices and being aware of potential analytical challenges empowers scientists to generate high-quality, reliable data, ultimately contributing to the development of safer and more effective therapeutics. This guide provides a robust framework and comparative insights to achieve this goal, emphasizing the principles of scientific integrity and self-validating protocols.

References

  • Vertex AI Search. (2016, August 24). Application of LCMS in small-molecule drug development.
  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • CymitQuimica. BocNH-PEG3-CH2CH2I.
  • BenchChem. (2025, December). Application Notes and Protocols for LC-MS Analysis of Boc-NH-PEG5-Cl Reaction Products.
  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone.
  • Emery Pharma. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube.
  • Guidechem. BocNH-PEG3-CH2CH2I 1801273-41-5 wiki.
  • BenchChem. (2025, December). Application Notes and Protocols for LC-MS Analysis of Peptides Containing Amino-PEG12-Boc.
  • Huang, L., Chen, G., & Mo, J. (2008). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Analytical Chemistry, 81(2), 793-801. [Link]

  • Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
  • Vrkic, A. K., & Volmer, D. A. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 554-561. [Link]

  • D'Orazio, G., & Fanali, S. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 182, 113139. [Link]

  • Huang, L., & Gough, P. C. (2012). Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. Methods in Molecular Biology, 899, 351-363. [Link]

  • Thermo Fisher Scientific.
  • Wang, Z., et al. (2025). IodoFinder: Machine Learning-Guided Recognition of Iodinated Chemicals in Nontargeted LC-MS/MS Analysis. Environmental Science & Technology. [Link]

  • Houghton, R., et al. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis, 1(8), 1437-1447. [Link]

  • Zhang, S., et al. (2015). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry, 88(1), 889-896. [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097-2098. [Link]

  • Zhang, S., et al. (2015). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry.
  • Waters Corporation. What exact mass measurement can do for you.
  • Grúz, J., et al. (2018). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Plant Methods, 14, 6. [Link]

  • Doc Brown's Chemistry. (2025, November 19). mass spectrum of 1-iodobutane. Retrieved from [Link]

  • Hossain, S. (2020, February 19). How to analyze synthetic peptide by LC and LCMS?
  • Pagonis, D., et al. (2019). Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis. Atmospheric Measurement Techniques, 12(12), 6471-6484. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • LCGC International. (2026, April 4). Quantifying Small Molecules by Mass Spectrometry.

Sources

BocNH-PEG3-CH2CH2I vs click chemistry azide linkers for bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern bioconjugation, the shift away from traditional, reversible maleimide chemistry has brought two highly robust methodologies to the forefront: SN2 Thiol Alkylation (using linkers like BocNH-PEG3-CH2CH2I) and Azide-Alkyne Cycloaddition (Click Chemistry).

While both strategies yield exceptionally stable bioconjugates, their underlying reaction mechanisms dictate entirely different kinetic profiles, steric footprints, and experimental workflows. This guide provides an in-depth, objective comparison of these two linker classes, explaining the causality behind their experimental behaviors and providing self-validating protocols for your laboratory.

Mechanistic Causality & Reactivity Profiles

To strategically select a linker, one must first understand the thermodynamic and kinetic drivers of the conjugation event.

BocNH-PEG3-CH2CH2I (Alkyl Iodide Alkylation)

BocNH-PEG3-CH2CH2I is a heterobifunctional linker featuring a Boc-protected primary amine and an electrophilic alkyl iodide. The bioconjugation relies on an SN2 nucleophilic substitution where a protein's cysteine thiolate attacks the primary carbon, displacing the iodide ion to form an irreversible thioether bond[1].

  • The Causality of pH: The reaction is highly pH-dependent. The pKa of a typical surface-exposed cysteine is ~8.3. To drive the reaction, the buffer must be maintained between pH 8.0 and 8.5. This ensures a sufficient population of the highly nucleophilic thiolate anion ( S− ) without raising the pH so high that primary amines (lysines) become deprotonated and cross-reactive.

  • The Causality of the Leaving Group: Iodine's large atomic radius makes the carbon-iodine bond highly polarizable and relatively weak, lowering the activation energy for nucleophilic attack compared to alkyl chlorides or bromides.

Azide Linkers (SPAAC Click Chemistry)

Azide-PEG linkers (e.g., Azide-PEG4-NHS) are utilized in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This involves a [3+2] cycloaddition between the bioorthogonal azide and a strained cyclooctyne (such as DBCO)[2].

  • The Causality of Ring Strain: Unlike Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which requires toxic Cu(I) catalysts, SPAAC is driven purely by thermodynamics. The DBCO ring harbors ~18 kcal/mol of ring strain. The cycloaddition relieves this strain, driving the reaction forward rapidly without the need for cytotoxic catalysts[3].

  • The Causality of Bioorthogonality: Azides and alkynes are completely absent from native biological systems. This absolute orthogonality means SPAAC can be performed in complex cell lysates or live cells without any off-target reactivity[4].

G cluster_Iodo Alkyl Iodide (SN2 Alkylation) cluster_Click SPAAC Click Chemistry Iodo BocNH-PEG3-I Thioether Stable Thioether Iodo->Thioether pH 8.0-8.5 Slow Kinetics Thiol Protein-SH Thiol->Thioether Azide Azide-Linker Triazole Stable Triazole Azide->Triazole pH 7.0-7.4 Fast Kinetics DBCO DBCO-Protein DBCO->Triazole

Mechanistic pathways of Alkyl Iodide SN2 alkylation versus SPAAC Click Chemistry.

Quantitative Performance Comparison

When engineering Antibody-Drug Conjugates (ADCs) or imaging probes, the physicochemical properties of the linker directly impact the pharmacokinetic profile of the conjugate. The data below summarizes the operational parameters of both systems[5][6].

ParameterBocNH-PEG3-CH2CH2I (Alkyl Iodide)Azide Linkers (SPAAC with DBCO)
Reaction Mechanism SN2 Nucleophilic Substitution[3+2] Dipolar Cycloaddition
Reaction Kinetics ( k2​ ) Slow (~0.01 - 0.05 M−1s−1 )Fast (~0.3 - 1.0 M−1s−1 )
Optimal pH Range 8.0 – 8.5 (Requires thiolate)4.0 – 9.0 (pH independent)
Linkage Formed Thioether1,2,3-Triazole
In Vivo Stability Excellent (Irreversible)Excellent (Irreversible)
Steric Footprint Minimal (Linear PEG chain)Large (Bulky hydrophobic DBCO ring)
Primary Application ADCs, robust payload attachmentLive-cell imaging, complex lysates

Self-Validating Experimental Protocols

A robust protocol must include a mechanism for real-time validation. The following methodologies incorporate built-in spectroscopic checkpoints to ensure stoichiometric control and reaction completion.

Protocol A: Irreversible Thiol Alkylation via BocNH-PEG3-CH2CH2I

Causality Check: We use TCEP instead of DTT for reduction because TCEP lacks free thiols, preventing competitive alkylation with the iodo-PEG linker.

  • Reduction: Incubate the target protein with 10 molar equivalents of TCEP for 2 hours at 37°C to quantitatively reduce disulfide bonds.

  • Buffer Exchange: Desalt the protein into Alkylation Buffer (50 mM Tris, 5 mM EDTA, pH 8.2). Note: EDTA is critical to chelate trace metals that catalyze thiol oxidation.

  • Conjugation: Add 20 molar equivalents of BocNH-PEG3-CH2CH2I (dissolved in anhydrous DMSO, final DMSO <5% v/v). Incubate in the dark at room temperature for 3-4 hours.

  • Self-Validation (Ellman’s Assay): React a small pre- and post-conjugation aliquot with DTNB (Ellman's Reagent). DTNB reacts with free thiols to release TNB2− , which strongly absorbs at 412 nm. A drop in 412 nm absorbance to baseline confirms 100% alkylation of the available thiols.

  • Deprotection (Optional): The Boc group can subsequently be removed using 20% TFA in dichloromethane to expose the primary amine for downstream NHS-ester conjugations[7].

Protocol B: Strain-Promoted Click Conjugation via Azide-PEG Linkers

Causality Check: The decay of the DBCO absorbance peak provides a direct, label-free kinetic readout of triazole formation[8].

  • Preparation: Ensure the DBCO-modified protein and the Azide-PEG linker are in a physiological buffer (e.g., PBS, pH 7.4). Buffer choice is flexible as SPAAC is not pH-dependent[6].

  • Conjugation: Mix the DBCO-protein with 2-5 molar equivalents of the Azide-PEG linker.

  • Self-Validation (UV-Vis Tracking): Immediately transfer the mixture to a quartz cuvette. DBCO exhibits a distinct UV absorbance maximum at 309 nm. As the cycloaddition proceeds, the conjugated alkyne system is disrupted to form the triazole, causing the 309 nm peak to decay.

  • Completion: Monitor the reaction until the A309​ plateaus (typically 15–60 minutes depending on concentration), confirming reaction completion[5].

Workflow Start Select Bioconjugation Strategy IodoPath BocNH-PEG3-CH2CH2I (Thiol Alkylation) Start->IodoPath ClickPath Azide Linker (SPAAC Click) Start->ClickPath IodoRxn Incubate at pH 8.0-8.5 (Generates Thiolate) IodoPath->IodoRxn ClickRxn Incubate at pH 7.0-7.4 (Strain-Promoted) ClickPath->ClickRxn ValIodo Validation: Ellman's Assay Monitor SH depletion at 412 nm IodoRxn->ValIodo ValClick Validation: UV-Vis Monitor DBCO decay at 309 nm ClickRxn->ValClick Success Validated Bioconjugate ValIodo->Success ValClick->Success

Self-validating experimental workflows for Alkyl Iodide and SPAAC bioconjugation.

Strategic Selection Guide

The choice between BocNH-PEG3-CH2CH2I and an Azide/DBCO system should be dictated by the biological end-goal:

  • Choose BocNH-PEG3-CH2CH2I when: You are developing an Antibody-Drug Conjugate (ADC) and require absolute serum stability. Unlike maleimides, which can undergo retro-Michael exchange with serum albumin in vivo, the thioether bond formed by an alkyl iodide is metabolically bulletproof[1]. Furthermore, the linear PEG structure minimizes the hydrophobic footprint, preventing the aggregation issues often caused by bulky DBCO rings.

  • Choose Azide Linkers when: You are working in highly complex environments (e.g., live-cell labeling, whole-tissue imaging) where absolute bioorthogonality is required[9]. SPAAC is also the superior choice when rapid reaction kinetics are essential to capture transient biological interactions or when working with highly dilute protein samples[5].

Sources

Comprehensive Comparison Guide: HPLC Purity Validation and Characterization of Commercial Boc-NH-PEG3-Iodide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the rapidly expanding fields of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and advanced bioconjugation, Boc-NH-PEG3-Iodide serves as a critical heterobifunctional building block. Featuring a highly reactive primary alkyl iodide for nucleophilic substitution and a Boc-protected amine for subsequent orthogonal deprotection, this linker offers an optimal balance of hydrophilicity and spacer length [4].

However, the commercial procurement and utilization of PEGylated linkers present unique analytical challenges. Polyethylene glycol (PEG) derivatives are prone to polydispersity (varying chain lengths) and leaving-group degradation. Because PEGs lack strong inherent chromophores, standard UV-based High-Performance Liquid Chromatography (HPLC) often fails to provide an accurate purity profile, necessitating advanced mass-proportional detection methods like Charged Aerosol Detection (CAD) [1].

This guide objectively compares Boc-NH-PEG3-Iodide with its structural alternatives and provides field-validated, self-correcting protocols for its rigorous HPLC characterization.

Alternative Comparison: Selecting the Right PEG Linker

When designing a synthetic route, researchers must weigh the reactivity of the leaving group against its chemical stability. While the iodide variant is highly reactive, it is also the most susceptible to light-induced degradation and hydrolysis.

Table 1: Performance Comparison of Boc-NH-PEG3-X Linkers

Linker VariantLeaving Group ReactivityStorage StabilityChromatographic ResolutionPrimary Application
Boc-NH-PEG3-Iodide Very High (Excellent SN​2 )Low (Moisture/Light sensitive)HighRapid bioconjugation, PROTAC synthesis
Boc-NH-PEG3-Bromide ModerateModerateHighGeneral alkylation, stable intermediates
Boc-NH-PEG3-Tosylate HighHigh (Crystalline tendency)Very High (UV active at 254 nm)Scalable manufacturing, UV-traceable
Boc-NH-PEG4-Iodide Very HighLowModerate (Broader peak)Extended spacer requirement

Expert Insight: If your downstream reaction involves a weak nucleophile or requires mild conditions, Boc-NH-PEG3-Iodide is superior. However, if you are scaling up manufacturing and require long-term shelf stability and easy UV-traceability, Boc-NH-PEG3-Tosylate is often the more pragmatic choice.

Mechanistic Insights: The Pitfalls of UV Detection

A common error in linker validation is relying solely on UV detection at 210 nm to quantify Boc-NH-PEG3-Iodide.

The Causality of the Error:

  • Weak Chromophore: The Boc carbamate group has a very low molar extinction coefficient.

  • Baseline Drift: Gradient elution using standard modifiers like Trifluoroacetic Acid (TFA) causes severe baseline drift at low wavelengths, masking impurities.

  • Blind Spots: If the linker degrades via hydrolysis to form Boc-NH-PEG3-OH [3], or if the Boc group is prematurely cleaved, the UV response drops or disappears entirely. This leads to a dangerous underestimation of impurities.

The Solution: To achieve true mass-proportional quantification, the workflow must incorporate Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). CAD evaporates the mobile phase and measures the charge on the remaining aerosol particles, providing a universal response independent of the molecule's optical properties [2].

Reactivity A Boc-NH-PEG3-Iodide (Intact Linker) B Nucleophilic Substitution (Target Conjugate) A->B + Amine/Thiol (Desired) C Hydrolysis Impurity (Boc-NH-PEG3-OH) A->C + H2O (Degradation) D Elimination Impurity (Terminal Alkene) A->D Base/Heat (Side Reaction)

Fig 1. Reactivity and primary degradation pathways of Boc-NH-PEG3-Iodide.

Experimental Protocols

The following protocols form a self-validating system. By utilizing orthogonal detection methods and specific system suitability tests (SST), the method automatically flags degradation or column failure.

Protocol 1: RP-HPLC-CAD Purity Validation Workflow
  • Objective : Quantify intact Boc-NH-PEG3-Iodide and identify polydisperse PEG impurities without UV bias.

  • Equipment : UHPLC system equipped with a Charged Aerosol Detector (CAD) and a Diode Array Detector (DAD).

  • Column : Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 1.0 mg of Boc-NH-PEG3-Iodide in 1.0 mL of anhydrous Acetonitrile (MeCN).

    • Causality: Water must be strictly avoided in the diluent. Aqueous diluents will cause spontaneous hydrolysis of the primary alkyl iodide into Boc-NH-PEG3-OH while the sample sits in the autosampler queue, generating false-positive degradation data.

  • Mobile Phase Setup :

    • Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% FA in LC-MS grade MeCN.

    • Causality: FA is used instead of TFA because TFA causes ion suppression in downstream MS analysis and can create high background noise in CAD.

  • Gradient Elution : Run a linear gradient from 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

  • Detection Parameters : Set the CAD evaporator temperature to 35°C (optimal for semi-volatile PEG oligomers). Set DAD to 210 nm for orthogonal Boc-group tracking.

  • System Suitability Test (SST) : Before running unknown samples, inject a resolution mixture containing Boc-NH-PEG3-Iodide, Boc-NH-PEG3-OH (hydrolysis marker), and Boc-NH-PEG4-Iodide (polydispersity marker).

    • Validation Check: The run is only valid if the resolution ( Rs​ ) between the PEG3 and PEG4 variants is > 1.5.

Protocol 2: LC-MS Structural Characterization
  • Objective : Confirm the exact mass and structural integrity of the main chromatographic peak.

  • Equipment : Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer connected in-line with the UHPLC.

Step-by-Step Methodology:

  • Split the UHPLC eluent post-column (e.g., 9:1 split, routing 10% to the MS and 90% to the CAD).

  • Operate the MS in Positive Ion Mode (ESI+).

  • Data Analysis & Mass Confirmation :

    • The chemical formula for Boc-NH-PEG3-Iodide is C13​H26​INO5​ .

    • The exact monoisotopic mass is 403.08 Da.

    • Extract ion chromatograms (EIC) for the expected adducts: [M+H]+=404.09m/z and [M+Na]+=426.07m/z .

  • Impurity Identification : Scan the baseline for 276.18m/z . This is the [M+H]+ for Boc-NH-PEG3-OH, the primary indicator that the reagent has been compromised by moisture during shipping or storage.

HPLC_Workflow A Sample Prep: Boc-NH-PEG3-Iodide in MeCN B Chromatographic Separation (C18 Column, Gradient Elution) A->B C1 UV Detection (210 nm) (Boc Group Absorbance) B->C1 Split 1 C2 CAD / ELSD Detection (Universal Mass Detection) B->C2 Split 2 C3 Mass Spectrometry (ESI+) (Structural Confirmation) B->C3 Split 3 D Data Integration & Purity Assessment C1->D C2->D C3->D

Fig 2. Orthogonal 2D-LC/HPLC-CAD analytical workflow for PEG linker validation.

Conclusion

Validating commercial Boc-NH-PEG3-Iodide requires analytical rigor that extends beyond standard UV-HPLC methods. By implementing Charged Aerosol Detection to overcome the lack of native chromophores and utilizing anhydrous sample preparation to prevent artifactual degradation, researchers can ensure the integrity of their starting materials. This self-validating approach directly translates to higher yields and reproducible batch-to-batch consistency in downstream PROTAC and ADC synthesis.

References

  • Thermo Fisher Scientific. "Monitoring Peptide PEGylation by HPLC with Charged Aerosol Detection." 1

  • National Cancer Institute (US). "Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection: Version 1.0." PubMed. 2

  • Cayman Chemical. "Boc-NH-PEG3-OH (CAS Number: 139115-92-7) Product Information." 3

  • BroadPharm. "Boc-PEG, PEG linker, PEG reagent." 4

Sources

Alkyl Iodides vs. Tosylates for PEG Linker Attachment: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to PEGylation Leaving Groups

In the development of antibody-drug conjugates (ADCs), PROTACs, and lipid nanoparticles, polyethylene glycol (PEG) linkers are critical for tuning pharmacokinetic properties and ensuring aqueous solubility. To covalently attach a PEG chain to a target molecule (e.g., a small molecule drug or a protein), the terminal end of the PEG must be functionalized with a leaving group capable of undergoing a bimolecular nucleophilic substitution ( SN​2 ) reaction.

Two of the most prominent leaving groups utilized in bioconjugation are alkyl iodides (PEG-I) and p-toluenesulfonates (PEG-OTs, "tosylates") . While both facilitate efficient nucleophilic displacement, their divergent physicochemical properties dictate their suitability for specific synthetic workflows. This guide provides an objective, data-driven comparison of these two functional groups, detailing the causality behind their reactivity, stability, and optimal application profiles.

Mechanistic Causality: Reactivity vs. Stability

The choice between a tosylate and an iodide fundamentally comes down to a trade-off between shelf-stability and reaction kinetics.

The Tosylate Group (PEG-OTs)

The tosylate anion is an exceptional leaving group due to resonance stabilization. Upon displacement, the negative charge is delocalized across three highly electronegative oxygen atoms.

  • Causality of Stability: Because the tosylate group is a large, resonance-stabilized arylsulfonate, PEG-tosylates are remarkably stable and highly crystalline. They can be synthesized in high purity and stored for months at -20°C without significant degradation.

  • Causality of Reactivity: While it is a good leaving group (conjugate acid pKa​≈−2.8 ), it is less polarizable than heavy halogens. Consequently, SN​2 reactions with PEG-tosylates often require stronger nucleophiles or elevated temperatures (e.g., 80°C) to overcome the activation energy barrier[1].

The Alkyl Iodide Group (PEG-I)

Iodide is a massive, highly polarizable atom with loosely held valence electrons.

  • Causality of Reactivity: The large electron cloud of the iodine atom distorts easily during the SN​2 transition state, dramatically lowering the activation energy. Furthermore, iodide is an extremely weak base (conjugate acid pKa​≈−10 ). This makes PEG-iodides ideal for conjugating sterically hindered nucleophiles or performing reactions at lower temperatures.

  • Causality of Instability: The weak carbon-iodine bond makes PEG-iodides highly susceptible to photolytic and oxidative degradation. Over time, they tend to release molecular iodine ( I2​ ), turning the reagent yellow or brown and degrading the linker's purity.

Quantitative Comparison of Linker Properties

The following table summarizes the comparative performance metrics of PEG-Tosylates and PEG-Iodides to aid in reagent selection.

PropertyPEG-Tosylate (PEG-OTs)PEG-Iodide (PEG-I)
Leaving Group Anion p-Toluenesulfonate ( TsO− ) Iodide ( I− )
Conjugate Acid pKa​ ≈−2.8 ≈−10.0
Reactivity ( SN​2 Kinetics) Moderate to HighVery High
Shelf-Life Excellent (Months at -20°C)Poor (Light/Oxidation sensitive)
Physical State (Low MW) Often crystalline solidViscous liquid or amorphous
Typical Reaction Temp 60°C – 80°CRoom Temp – 50°C
Primary Byproduct Risk Elimination (alkene) at high tempsOxidative degradation ( I2​ release)

Decision Workflow for Linker Selection

PEG_Selection Start Evaluate Target Nucleophile & Conditions Cond1 Is the nucleophile sterically hindered or weakly reactive? Start->Cond1 Cond2 Are long-term storage and handling stability prioritized? Cond1->Cond2 No OutcomeI Select PEG-Iodide (Fast kinetics, high polarizability) Cond1->OutcomeI Yes (Requires high reactivity) OutcomeT Select PEG-Tosylate (High stability, resonance stabilized) Cond2->OutcomeT Yes (Requires shelf-life) OutcomeInSitu Use PEG-Tosylate + KI Catalyst (In situ Finkelstein activation) Cond2->OutcomeInSitu Mixed Needs

Decision workflow for selecting between PEG-Iodide and PEG-Tosylate based on reaction constraints.

Experimental Methodologies: Self-Validating Protocols

The following protocols outline the synthesis and application of these linkers. Each protocol is designed as a self-validating system, ensuring researchers can visually or analytically confirm success at key steps.

Protocol A: Synthesis of PEG-Tosylate from PEG-OH

This method converts a terminal PEG hydroxyl group into a stable tosylate leaving group[2].

  • Causality: Pyridine is utilized as both a base (to neutralize the HCl byproduct) and a nucleophilic catalyst. The reaction is initiated at 0°C because sulfonylation is highly exothermic; elevated temperatures would trigger the formation of unwanted PEG-chlorides.

  • Procedure:

    • Dissolve dried PEG-OH (1 eq) in anhydrous dichloromethane (DCM) and anhydrous pyridine (2 eq) under a nitrogen atmosphere.

    • Cool the flask to 0°C in an ice bath. Add a solution of p-Toluenesulfonyl chloride (TsCl, 2.2 eq) in DCM dropwise.

    • Self-Validation Step: A white precipitate (pyridinium hydrochloride) will form immediately upon TsCl addition. This visual cue confirms the nucleophilic attack and the generation of HCl[2].

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Wash the organic layer with 1M HCl to remove excess pyridine, followed by brine. Dry over MgSO4​ , concentrate, and precipitate the PEG-tosylate in cold diethyl ether.

Protocol B: Synthesis of PEG-Iodide via Finkelstein Reaction

When high reactivity is required, PEG-Tosylate can be converted to PEG-Iodide[3].

  • Causality: The Finkelstein reaction relies strictly on Le Chatelier's principle. Sodium iodide (NaI) is highly soluble in acetone, whereas sodium tosylate (NaOTs) is insoluble. The continuous precipitation of NaOTs removes the byproduct from the solution, driving the equilibrium entirely toward the PEG-iodide product.

  • Procedure:

    • Dissolve PEG-Tosylate (1 eq) in anhydrous acetone.

    • Add Sodium Iodide (NaI, 3-5 eq) to the solution and heat to a gentle reflux (60°C).

    • Self-Validation Step: Within 1 hour, a fine white precipitate of sodium tosylate will appear in the flask, visually validating that the displacement is occurring successfully[3].

    • Reflux for 24 hours to ensure complete conversion.

    • Cool to room temperature and filter off the NaOTs precipitate. Concentrate the filtrate, dissolve in DCM, and wash with aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any trace I2​ . Precipitate the final PEG-Iodide in cold diethyl ether.

Protocol C: In Situ Iodide Catalysis for PROTAC Linker Attachment

For complex bioconjugations (e.g., attaching a PEG linker to a PROTAC E3 ligase ligand), researchers often want the stability of a PEG-Tosylate but the reaction speed of a PEG-Iodide.

  • Causality: By adding a catalytic amount of Potassium Iodide (KI) to a PEG-Tosylate conjugation, the iodide acts as a nucleophilic catalyst. Iodide rapidly attacks the tosylate to form PEG-Iodide in situ. The newly formed PEG-Iodide is then immediately consumed by the target nucleophile (e.g., an amine or hydroxyl group on the drug payload), regenerating the iodide catalyst.

  • Procedure:

    • Combine the target nucleophile (e.g., 4-OH-thalidomide, 1 eq), PEG-Tosylate (1.2 eq), and NaHCO3​ (2 eq) in anhydrous DMF.

    • Add KI (0.2 eq) to the reaction mixture.

    • Heat the mixture to 80°C. The KI will continuously convert PEG-OTs to the highly reactive PEG-I, accelerating the alkylation of the target nucleophile.

    • Self-Validation Step: Monitor the reaction via LC-MS. The transient appearance of a PEG-Iodide mass peak, followed by complete conversion to the conjugated product mass, confirms the catalytic cycle is active.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of BocNH-PEG3-CH2CH2I

Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of drug development and chemical synthesis, the responsible management of specialized reagents is as critical as the innovative science they enable. This guide provides a comprehensive, principles-based approach to the proper disposal of BocNH-PEG3-CH2CH2I (tert-Butyl (2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)ethyl)carbamate), ensuring the safety of laboratory personnel and the protection of our environment. Our focus extends beyond mere instruction to elucidate the chemical reasoning behind these essential procedures.

Foundational Risk Assessment: Deconstructing the Molecule

A specific Safety Data Sheet (SDS) for BocNH-PEG3-CH2CH2I is not always readily accessible. Therefore, a robust safety assessment must be built upon the known hazards of its constituent functional groups. This proactive approach is a cornerstone of modern laboratory safety.

  • The Alkyl Iodide Moiety (-CH2CH2I): Organic iodides are classified as halogenated organic compounds. The carbon-iodine bond can be labile, making iodine a good leaving group in nucleophilic substitution reactions[1]. While not acutely reactive in the manner of water-reactive compounds, this functionality necessitates its classification as chemical waste. Most importantly, halogenated and non-halogenated waste streams must be segregated to ensure proper final treatment and to prevent unforeseen reactions in the waste container.[2][3]

  • The Carbamate Group (Boc-NH-): Carbamates as a chemical class warrant careful handling. Some carbamates are known to exhibit biological activity, including potential cholinesterase inhibition, and certain compounds in this family are considered potential carcinogens[4][5][6]. Therefore, all carbamate-containing waste, including the Boc-protected amine in this molecule, must be treated as hazardous.

  • The Polyethylene Glycol Linker (-PEG3-): While short-chain PEGs are often considered to have low biological toxicity, their environmental fate is complex. Concerns have been raised regarding their origin from petroleum-based sources and the potential for contamination with harmful byproducts like 1,4-dioxane from the manufacturing process[7][8]. Due to these environmental considerations and the principle of waste minimization, PEG-containing compounds should not be disposed of via sanitary sewers.[9]

Table 1: Hazard Profile Summary

Feature Associated Hazard Rationale & Disposal Implication
Alkyl Iodide Halogenated Organic Must be segregated into a "Halogenated Organic Waste" stream. Potential for reactivity.
Carbamate (Boc) Potential Toxicity, Irritation Treat as hazardous chemical waste. Avoid skin/eye contact and inhalation.
PEG Linker Environmental Contaminant Do not dispose of down the drain. Contributes to the chemical oxygen demand of wastewater.

| Overall Compound | Chemical Irritant | Assumed to be irritating to skin, eyes, and the respiratory tract based on similar structures.[10][11] |

Personal Protective Equipment (PPE) and Handling

Adherence to a stringent PPE protocol is non-negotiable. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the use of controls to minimize chemical exposure.[12][13]

  • Hand Protection: Wear nitrile or neoprene chemical-resistant gloves. Always inspect gloves for tears or punctures before use.[5]

  • Eye and Face Protection: Chemical safety goggles are mandatory. If there is a risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Body Protection: A standard laboratory coat is required. For handling larger quantities, a chemical-resistant apron is recommended.[5]

  • Respiratory Protection: All handling and waste consolidation activities should be performed inside a certified chemical fume hood to prevent the inhalation of any aerosols or vapors.[4][14]

Emergency Protocol: Spill Management

In the event of a spill, a calm and methodical response is crucial for safety.

  • Alert & Isolate: Immediately alert personnel in the vicinity. If the spill is significant, evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the full PPE described in Section 2.

  • Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbent material and place it into a designated hazardous waste container.[6]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials, including wipes and contaminated gloves, must be disposed of as hazardous waste in the same container.[4]

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department, per your laboratory's Chemical Hygiene Plan.[15]

Step-by-Step Disposal Protocol

The cardinal rule of chemical disposal is that under no circumstances should BocNH-PEG3-CH2CH2I or materials contaminated with it be disposed of in the regular trash or poured down the drain. [4][16] This practice is a serious regulatory violation and poses a significant threat to environmental and public health.

Step 1: Waste Segregation

Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

  • Designate the Waste Stream: BocNH-PEG3-CH2CH2I must be disposed of as Halogenated Organic Waste .

  • Separate Containers: Maintain separate, clearly labeled containers for halogenated and non-halogenated organic waste. Never mix these two streams.

Step 2: Container Selection and Labeling

Regulatory compliance begins with the proper container and label.

  • Container Material: Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap. The container must be in good condition, free of cracks or residue on the exterior.[17][18]

  • Labeling: The container must be labeled clearly and immediately upon the first addition of waste. According to EPA and OSHA regulations, the label must include:

    • The words "Hazardous Waste" .[17][19]

    • The full, unabbreviated chemical name: "BocNH-PEG3-CH2CH2I" or "tert-Butyl (2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)ethyl)carbamate" . List all components if it is a mixed waste stream.[17]

    • Appropriate hazard warnings (e.g., "Toxic," "Irritant").[18]

    • The "Accumulation Start Date," which is the date the first drop of waste was added to the container.[20]

Step 3: Waste Accumulation

Waste must be accumulated safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[19][21][22]

  • Location: The SAA should be a designated area within the laboratory, such as a secondary containment tray within a fume hood or a ventilated cabinet.

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[20][21]

  • Secondary Containment: Liquid waste containers must be kept in a secondary containment tray or tub that can hold the entire volume of the largest container.[22]

Step 4: Disposal of Contaminated Materials

Any item that comes into direct contact with BocNH-PEG3-CH2CH2I is also considered hazardous waste.

  • Solid Waste: Dispose of contaminated gloves, weighing paper, pipette tips, and absorbent materials used for cleanup in the same labeled solid hazardous waste container.[4][5][18]

  • Glassware: Rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone) in a fume hood. The resulting rinsate must be collected and added to the appropriate halogenated liquid waste container.

Step 5: Arranging for Final Disposal

Once the waste container is full or has been in the SAA for the maximum allowed time (typically 9-12 months, check with your institution), arrange for its removal.[20]

  • Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from the Environmental Health and Safety (EHS) or equivalent department. Do not move the waste from the laboratory yourself unless explicitly trained and authorized to do so.[21]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of BocNH-PEG3-CH2CH2I.

G Disposal Workflow for BocNH-PEG3-CH2CH2I start Waste Generation (BocNH-PEG3-CH2CH2I or contaminated material) assess Hazard Assessment: Is it Halogenated Organic Waste? start->assess select_container Select Compatible Container (HDPE or Glass) with Secondary Containment assess->select_container Yes no_drain NO: Do NOT pour down drain or place in regular trash! assess->no_drain label_container Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Warnings 4. Accumulation Start Date select_container->label_container store_saa Store in Designated SAA (At or near point of generation) Keep container closed. label_container->store_saa container_full Container Full or Time Limit Reached? store_saa->container_full container_full->store_saa No contact_ehs Contact EHS/Safety Office for Waste Pickup container_full->contact_ehs Yes end_process Proper Disposal Complete contact_ehs->end_process

Caption: Logical workflow for the safe disposal of BocNH-PEG3-CH2CH2I.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that your groundbreaking research does not come at the cost of personal or ecological well-being. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the ultimate authority for your operations.

References

  • Vertex AI Search. (n.d.). Toxic ingredient to avoid: PEG Compounds and their contaminants.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Retail Journey. (2025, January 10). The Risks of Using PEGs in Cosmetics.
  • UFF. (n.d.). Chemical Waste Management for Laboratories.
  • OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Regulations.gov. (2012, June 1). PEG Compounds and their contaminants.
  • OSHA. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • clean & natural. (n.d.). Comprehensive List of Negative Effects of PEG (Polyethylene Glycol).
  • CSIR IIP. (n.d.). Laboratory Chemical Waste Management.
  • Duke OESO. (2020, January 22). Laboratory Chemical Waste Management Practice.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • OSHA. (n.d.). Laboratory Safety Guidance.
  • Stellarix. (2024, November 18). PEG Replacement in the Consumer Sector.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
  • BenchChem. (n.d.). Navigating the Safe Disposal of Methyl (4-formylphenyl)carbamate: A Comprehensive Guide.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Benzhydrylcarbamate.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • ChemicalBook. (2025, July 19). tert-Butyl (2-aminoethyl)(ethyl)carbamate - Safety Data Sheet.
  • (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet.
  • Guidechem. (n.d.). BocNH-PEG3-CH2CH2I 1801273-41-5 wiki.
  • Apollo Scientific. (2023, March 12). Ethyl carbamate.
  • Carl ROTH. (n.d.). Safety Data Sheet: Ammonium carbamate.
  • (2019, June 15). Laboratory Waste Management: The New Regulations.
  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide - Research Areas.
  • (n.d.). Material Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). NH2-PEG3-C2-NH-Boc | 101187-40-0.
  • (n.d.). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
  • Tokyo Chemical Industry. (2025, October 31). SAFETY DATA SHEET - Boc-Amino-PEG3-Amine.
  • ChemicalBook. (2026, March 21). Chemical Safety Data Sheet MSDS / SDS - BocNH-PEG12-CH2CH2NH2.
  • BroadPharm. (n.d.). tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate.
  • (n.d.). Chemical Waste Disposal Guidelines.
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • Fisher Scientific. (n.d.). BLD Pharm 1GR tert-Butyl (2-(2-(2-iodoethoxy)eth oxy)ethyl)carbamate.
  • Sigma-Aldrich. (n.d.). tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • BLDpharm. (n.d.). 1801273-41-5|tert-Butyl (2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)ethyl)carbamate.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of Amino-PEG3-C2-Azido.
  • MedchemExpress.com. (n.d.). Iodo-PEG7-alcohol | PROTAC Linkers.
  • MedchemExpress.com. (n.d.). Iodo-PEG12-NHS ester | PROTAC Linkers.

Sources

Personal protective equipment for handling BocNH-PEG3-CH2CH2I

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a bureaucratic checklist, but as a mechanistic necessity derived directly from molecular structure. BocNH-PEG3-CH2CH2I (tert-butyl (2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)ethyl)carbamate) is a highly versatile bifunctional PEGylation reagent used extensively in drug development. However, its terminal primary alkyl iodide group classifies it as a potent electrophile.

Understanding the causality between its SN​2 reactivity and its biological hazards is the foundation of our operational and disposal protocols. Safety is not just about protection; it is a prerequisite for maintaining reagent integrity and ensuring high-yield conjugations.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

BocNH-PEG3-CH2CH2I features a relatively weak carbon-iodine (C-I) bond. This structural characteristic presents two distinct operational hazards that dictate our handling procedures:

  • Alkylating Potential: Primary alkyl iodides are highly susceptible to nucleophilic attack. In a biological context, this means they can readily alkylate nucleophilic residues on proteins and nucleic acids (DNA), classifying them as potential mutagens and toxic agents .

  • Photolytic Degradation: The C-I bond is photolabile. Exposure to ambient light or excessive heat induces homolytic cleavage, generating iodine radicals that recombine to form molecular iodine ( I2​ ). Molecular iodine is a severe skin, eye, and respiratory irritant .

To mitigate these risks, every handling step must be a self-validating system designed to intercept exposure pathways and verify reagent integrity before use.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is dictated by the lipophilic nature of the PEG chain and the rapid permeation characteristics of alkyl iodides.

PPE CategorySpecificationMechanistic Justification (The "Why")
Hand Protection Double-layered Nitrile gloves (min. 6-8 mil thickness).Alkyl iodides can rapidly permeate standard latex. Nitrile provides a superior chemical barrier against halogenated organics .
Eye Protection EN 166 / ANSI Z87.1 certified chemical splash goggles.Prevents ocular alkylation and shields against irritating I2​ vapors that may accumulate in the storage vial over time.
Body Protection Flame-resistant (FR) lab coat with fitted cuffs.Prevents dermal exposure to viscous PEG liquids, which can adhere to skin and cause localized sensitization.
Respiratory Certified chemical fume hood (face velocity 80-100 fpm).Captures aerosolized particulates and volatile decomposition byproducts (e.g., HI or I2​ ) during transfer and reaction setup .

Visualization: Hazard Mitigation & Quality Control Workflow

The following diagram illustrates the logical relationship between the chemical properties of BocNH-PEG3-CH2CH2I, its degradation pathways, and the self-validating checks required before experimental use.

G A BocNH-PEG3-CH2CH2I (Alkylating Agent) B Light/Heat Exposure A->B Photolytic cleavage E Safe Handling (Fume Hood + Nitrile) A->E Intact Reagent C I2 Liberation (Discoloration) B->C Degradation D Visual Validation (Discard if Brown) C->D Quality Control D->E Pass Inspection

Figure 1. Self-validating quality control and handling workflow for PEG-iodides.

Operational Workflow: Step-by-Step Methodology

To ensure both operator safety and experimental success, follow this self-validating protocol when utilizing BocNH-PEG3-CH2CH2I for standard PEGylation reactions.

Step 1: Pre-Operation Integrity Check (Self-Validation)

  • Action: Before opening the vial, visually inspect the reagent through the amber glass.

  • Validation: A clear to pale-yellow viscous liquid or low-melting solid indicates an intact reagent. A dark brown or violet hue indicates significant I2​ liberation. Do not use highly discolored reagents; the loss of the iodide leaving group will drastically reduce your PEGylation yield and introduce toxic byproducts.

Step 2: Environment Setup

  • Action: Conduct all operations inside a certified chemical fume hood. Ensure the sash is positioned at the correct operational height.

  • Action: If the reagent was stored at -20°C, allow the sealed vial to equilibrate to room temperature in a desiccator. Causality: Opening a cold vial introduces atmospheric moisture, which degrades the reagent and interferes with anhydrous conjugation reactions.

Step 3: Reagent Transfer

  • Action: For viscous PEG-iodides, use a positive displacement pipette or a glass syringe with a wide-bore needle.

  • Action: Weigh the reagent directly into a tared reaction flask to minimize transfer loss and reduce the surface area exposed to ambient light.

Step 4: Conjugation Reaction Execution

  • Dissolve your target nucleophile (e.g., a therapeutic peptide with a free amine or thiolate) in an anhydrous solvent (e.g., DMF or DMSO).

  • Add a mild organic base (e.g., DIPEA) at 2-3 molar equivalents to deprotonate the nucleophile.

  • Add BocNH-PEG3-CH2CH2I (1.2 to 1.5 molar equivalents) dropwise to the solution.

  • Stir the reaction mixture under an inert argon atmosphere at room temperature for 12-24 hours. Causality: Maintaining strict temperature control favors the desired SN​2 alkylation pathway over competing elimination reactions that generate corrosive hydrogen iodide (HI) gas.

Spill Management and Disposal Plan

The disposal of alkyl iodides must be handled with strict adherence to environmental regulations to prevent groundwater contamination and ecological toxicity.

Spill Protocol: In the event of a spill outside the fume hood, immediately evacuate the immediate area and don fresh PPE. Neutralize the spill by applying a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ). Causality: The thiosulfate chemically reduces any toxic, volatile I2​ to benign, water-soluble iodide ( I− ). Absorb the neutralized liquid with an inert material (e.g., vermiculite) and transfer it to a sealed hazardous waste container.

Disposal Plan: BocNH-PEG3-CH2CH2I and all contaminated consumables (pipette tips, gloves, wipes) MUST be segregated into Halogenated Organic Waste .

  • Causality for Segregation: Halogenated waste requires specialized high-temperature incineration equipped with alkaline scrubbers. Mixing halogenated waste with non-halogenated waste can lead to the formation of highly toxic dioxins and corrosive hydrogen halide gases during standard incineration processes .

References

  • Grokipedia. "Ethyl iodide - Chemical Properties and Toxicity". Grokipedia Chemical Database. Available at: [Link]

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines and Alkyl Halides". Journal of Chemical Health and Safety. Available at: [Link]

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